Product packaging for 4-Bromobenzonitrile(Cat. No.:CAS No. 623-00-7)

4-Bromobenzonitrile

Cat. No.: B114466
CAS No.: 623-00-7
M. Wt: 182.02 g/mol
InChI Key: HQSCPPCMBMFJJN-UHFFFAOYSA-N
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Description

Significance of Aryl Bromides in Organic Synthesis

Aryl bromides, the class of compounds to which 4-bromobenzonitrile belongs, are fundamental reagents in organic chemistry. nih.gov Their utility lies primarily in their ability to participate in a diverse range of cross-coupling reactions. wisdomlib.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. nih.gov The bromine atom in aryl bromides is an excellent leaving group, facilitating its displacement by various nucleophiles. fiveable.me This reactivity makes aryl bromides indispensable for constructing complex molecular architectures from simpler precursors. nih.gov They are widely used as synthetic building blocks for creating bioactive molecules, advanced organic materials, and polymers. nih.gov

The C-Br bond in aryl bromides offers a balance of reactivity and stability. While reactive enough to undergo oxidative addition in catalytic cycles, they are generally stable enough to be isolated and handled under normal laboratory conditions. This combination of properties makes them more versatile than their chloro- and iodo-analogs in many applications. fiveable.me

Unique Reactivity Profile of this compound

The presence of both a bromo and a nitrile group on the same aromatic ring gives this compound a unique and valuable reactivity profile. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the aryl bromide. This electronic effect makes the bromine atom more susceptible to certain reactions, particularly those involving transition metal catalysts.

For instance, this compound is a common substrate in Suzuki-Miyaura cross-coupling reactions. In a study, it was coupled with phenylboronic acid using palladium-based catalysts to form 4-cyanobiphenyl (B145940). researchgate.netfishersci.ca This transformation highlights the compound's utility in synthesizing biphenyl (B1667301) derivatives, which are important structural motifs in many functional materials and biologically active compounds.

Furthermore, the nitrile group itself can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity allows for sequential modifications of the molecule, providing access to a diverse range of substituted aromatic compounds.

The generation of aryllithium species from this compound through bromine-lithium exchange has also been studied. acs.org These highly reactive intermediates can then be treated with various electrophiles to introduce new functional groups onto the aromatic ring. Research has shown that the conditions for this reaction, such as the mode of addition, are crucial for achieving high yields and avoiding side reactions. acs.org

Recent research has also explored the electrochemical reduction of this compound as a method for dehalogenation. researchgate.net This approach offers a greener alternative to traditional chemical reducing agents.

The table below summarizes some of the key reactions involving this compound, showcasing its versatility in organic synthesis.

Reaction TypeReagentsProductSignificance
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst4-CyanobiphenylSynthesis of biphenyls for materials and pharmaceuticals. researchgate.netfishersci.ca
Buchwald-Hartwig AminationAmines, Pd catalystN-Aryl benzonitrilesFormation of C-N bonds, crucial in drug discovery.
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystsAryl alkynesConstruction of conjugated systems for electronic materials.
CyanationCyanide sourceDicyanobenzenesIntroduction of a second nitrile group.
Reduction of NitrileReducing agents (e.g., LiAlH4)4-BromobenzylamineAccess to benzylamine (B48309) derivatives.
Hydrolysis of NitrileAcid or base4-Bromobenzoic acidConversion to carboxylic acids.
Bromine-Lithium Exchangen-Butyllithium4-LithiobenzonitrileGeneration of a highly reactive intermediate for further functionalization. acs.org
Electrochemical ReductionElectric currentBenzonitrile (B105546)Green method for dehalogenation. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrN
Molecular Weight 182.02 g/mol
CAS Number 623-00-7
Melting Point 111-114 °C
Boiling Point 236 °C
Appearance White to light yellow crystalline solid
Solubility Soluble in organic solvents like acetone (B3395972) and ether; limited solubility in water. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN B114466 4-Bromobenzonitrile CAS No. 623-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzonitrile
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InChI

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HQSCPPCMBMFJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4BrN
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DSSTOX Substance ID

DTXSID60211352
Record name Benzonitrile, 4-bromo-
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Molecular Weight

182.02 g/mol
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CAS No.

623-00-7
Record name 4-Bromobenzonitrile
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Record name Benzonitrile, 4-bromo-
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Record name 4-BROMOBENZONITRILE
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Record name Benzonitrile, 4-bromo-
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Advanced Synthetic Methodologies for 4 Bromobenzonitrile

Dehydration Approaches to 4-Bromobenzonitrile

The conversion of a primary amide to a nitrile through dehydration is a fundamental transformation in organic synthesis. For this compound, this involves the removal of a water molecule from its corresponding amide precursor, 4-bromobenzamide (B181206).

Dehydration of 4-Bromobenzamide Precursors

The synthesis of this compound can be effectively achieved through the dehydration of 4-bromobenzamide. labscoop.comtcichemicals.com This reaction serves as a direct and reliable method for installing the nitrile functional group. The process typically involves treating the primary amide with a suitable dehydrating agent, which facilitates the elimination of water to yield the desired nitrile. labscoop.comtcichemicals.com This transformation is a key step in various multi-step synthetic sequences, including chemoenzymatic processes where the resulting this compound is used in subsequent coupling reactions without isolation. escholarship.org

Catalyst Systems in Dehydration Reactions

Several catalyst and reagent systems have been developed to efficiently facilitate the dehydration of 4-bromobenzamide.

Cyanuric Chloride: A practical and high-yielding method employs cyanuric chloride in dimethylformamide (DMF). labscoop.comtcichemicals.com This system operates at room temperature and provides a high yield of this compound after a straightforward workup and purification process. labscoop.comtcichemicals.com In one documented procedure, using cyanuric chloride in DMF at room temperature for 3.5 hours resulted in a 95% yield of the final product. labscoop.comtcichemicals.com

Triflic Anhydride (B1165640) (Tf₂O): Triflic anhydride, in combination with a base like triethylamine (B128534), is another powerful reagent for this transformation. The reaction proceeds by activating the carbamoyl (B1232498) group of the amide, leading to the elimination of water. While effective, this method can be more costly.

Palladium Catalysis in Micellar Media: Modern approaches have explored the use of palladium catalysts in aqueous surfactant media. escholarship.orgnih.gov This green chemistry approach allows the dehydration to be performed under environmentally benign conditions. For instance, a palladium-catalyzed dehydration was successfully integrated into a one-pot, three-step chemoenzymatic sequence, highlighting the compatibility of this catalyst system with subsequent reaction steps. escholarship.org

Iron-Based Catalysts: Certain iron carbonyl systems have also been investigated. However, in the case of primary amides like 4-bromobenzamide, these catalysts tend to selectively promote dehydration to the corresponding nitrile rather than reduction to an amine. mdpi.com

Vanadium-Based Heterogeneous Catalysts: Vanadium-impregnated hydrotalcite-like compounds have been developed as catalysts for amide dehydration. These solid catalysts can be used in organic solvents like mesitylene (B46885) at high temperatures (e.g., 180°C) to produce nitriles. google.com

Reaction Mechanism and Process Optimization for Dehydration

The mechanism of dehydration typically begins with the activation of the amide's carbonyl oxygen by the dehydrating agent. For instance, with triflic anhydride (Tf₂O), the reaction proceeds through the formation of an intermediate triflate species. This is followed by a base-assisted elimination of water to yield the nitrile.

Process optimization focuses on maximizing yield and purity by adjusting reaction conditions.

ParameterCyanuric Chloride MethodTriflic Anhydride Method
Reagent Cyanuric ChlorideTriflic Anhydride (Tf₂O), Triethylamine
Solvent DMFDichloromethane
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 3.5 hours~2 hours (with additions)
Yield 95% labscoop.comtcichemicals.com61%
Notes Monitored by UPLC. labscoop.comRequires sequential addition of reagents.

For the cyanuric chloride method, the process involves dissolving 4-bromobenzamide in DMF, adding cyanuric chloride at 0°C, and then stirring at room temperature. labscoop.comtcichemicals.com The reaction is quenched with water, followed by extraction and purification via column chromatography. labscoop.comtcichemicals.com Optimization of the triflic anhydride method involves the careful, sequential addition of Tf₂O and triethylamine to drive the reaction to completion while neutralizing the generated triflic acid.

Cyanation-Based Synthesis of this compound

An alternative and highly efficient route to this compound starts from 4-bromobenzaldehyde (B125591), proceeding through an oxime intermediate which is then converted to the nitrile.

Synthesis via Aldehyde Oxime Intermediates

This two-step synthesis first involves the conversion of 4-bromobenzaldehyde to its corresponding oxime, 4-bromobenzaldehyde oxime. guidechem.comguidechem.com This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride. guidechem.comguidechem.com The resulting oxime is a stable intermediate that can be isolated and then subjected to a dehydration or cyanation-type reaction to form the nitrile. guidechem.com This method is noted for its high conversion rates and the purity of the intermediate product. guidechem.com In one optimized process, heating 4-bromobenzaldehyde with hydroxylamine hydrochloride in water at 70-75°C for one hour yielded the oxime with 99.2% purity. guidechem.com Another approach uses dimethylsulfoxide (DMSO) as the solvent at 90°C, affording the final nitrile product directly in high yield. prepchem.com

Optimized Process Parameters in Cyanation Routes

Following the formation of 4-bromobenzaldehyde oxime, the subsequent conversion to this compound is optimized to ensure high yield and purity. guidechem.com A particularly effective method involves the reaction of the dried p-bromobenzaldehyde oxime with formic acid under reflux. guidechem.com This step is essentially a dehydration of the oxime. The process parameters have been finely tuned to achieve near-quantitative yields. guidechem.com

The optimal process involves a specific mass ratio of reactants (p-Bromobenzaldehyde: hydroxylamine hydrochloride: formic acid = 9.25: 4.5: 55). guidechem.com The initial oximation is performed at 70-75°C for 60 minutes, followed by the cyanation (dehydration of the oxime) at reflux temperature for 1.5 hours. guidechem.com This optimized procedure results in this compound with a purity of 99.3% and a yield of 98.7%. guidechem.com A key optimization was performing the reaction in two distinct steps and ensuring the oxime intermediate was dry, as the presence of water can hinder the final conversion to the nitrile. guidechem.com

ParameterOptimized Value/Condition
Reactant Ratio p-Bromobenzaldehyde: hydroxylamine hydrochloride: formic acid = 9.25: 4.5: 55 (mass ratio) guidechem.com
Oximation Temperature 70-75°C guidechem.com
Oximation Time 60 minutes guidechem.com
Cyanation Temperature Reflux Temperature guidechem.com
Cyanation Time 1.5 hours guidechem.com
Final Purity 99.3% guidechem.com
Final Yield 98.7% guidechem.com

Other cyanation reagents for aryl halides include sodium nitroprusside in the presence of a copper catalyst, which has been shown to convert this compound's precursors effectively. arkat-usa.org Additionally, organophotoredox catalysis using reagents like TsCN has been developed for the cyanation of bromoarenes. rsc.org

Novel Synthetic Routes to this compound

Recent advancements in organic synthesis have led to the development of several innovative methods for the preparation of this compound. These routes include transition metal-catalyzed cyanations, transformations of functional group precursors, and the application of modern technologies like flow chemistry and electrochemistry.

Palladium-catalyzed cross-coupling reactions represent one of the most significant modern methods for forming carbon-carbon and carbon-heteroatom bonds, and the cyanation of aryl halides is a prime example. rsc.orgrsc.org This approach offers high efficiency and broad functional group tolerance. rsc.orgnih.gov Research has focused on optimizing catalyst systems, ligands, and cyanide sources to enhance reactivity and sustainability.

A notable advancement is the use of non-toxic cyanide sources to replace hazardous alkali cyanides like KCN or NaCN. lookchem.comorganic-chemistry.org Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a practical and safer alternative. nih.govorganic-chemistry.org For instance, a ligand-free method using just 0.1 mol% of palladium(II) acetate (B1210297) (Pd(OAc)₂) with K₄[Fe(CN)₆] in dimethylacetamide (DMAC) at 120 °C provides excellent yields of various aryl nitriles. organic-chemistry.org Another approach employs palladium nanoparticles supported on zinc oxide or a chitosan/pumice hybrid, which allows for high yields and catalyst recyclability. nih.gov

The choice of ligand also plays a crucial role. The use of tri-tert-butylphosphine (B79228) as a ligand with a palladium(0) catalyst and zinc cyanide (Zn(CN)₂) enables the cyanation of aryl bromides to occur at room temperature, a significant improvement over traditional methods that require elevated temperatures. thieme-connect.com Heterogeneous catalysts, such as Pd/C, have also been developed to simplify product purification and catalyst recovery, making the process more scalable and practical for industrial applications. organic-chemistry.org

Table 1: Selected Palladium-Catalyzed Syntheses of this compound

Starting MaterialCatalyst SystemCyanide SourceSolventConditionsYieldReference
Aryl Bromide0.1 mol% Pd(OAc)₂, Ligand-FreeK₄[Fe(CN)₆]DMAC120 °C, 5 h83-96% organic-chemistry.org
4'-Bromoacetophenone2.5 mol% Pd₂(dba)₃, 5 mol% P(t-Bu)₃Zn(CN)₂DMFRoom Temp, 1 hExcellent thieme-connect.com
Aryl Bromide2 mol% Pd/C, 4 mol% dppfZn(CN)₂DMAC110 °CUp to 98% organic-chemistry.org
Aryl BromidePd NPs@Fe₃O₄/chitosan/pumiceK₄[Fe(CN)₆]--Up to 98% nih.gov

As a more abundant and less expensive alternative to palladium, copper has garnered significant interest for catalyzing cyanation reactions. lookchem.comnih.gov The traditional Rosenmund-von Braun reaction required stoichiometric amounts of copper(I) cyanide and high temperatures. organic-chemistry.org Modern copper-catalyzed methods are far milder and more efficient, often employing catalytic amounts of a copper salt and a non-toxic cyanide source. organic-chemistry.orgresearchgate.net

One highly effective system uses potassium hexacyanoferrate(II) as the cyanide source with a copper(I) iodide (CuI) catalyst and a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA). lookchem.comresearchgate.net This protocol avoids the use of toxic alkali cyanides and precious palladium catalysts, representing a more environmentally benign process. lookchem.com Research has shown that various copper precursors and ligands can be effective. For example, a system using Cu(BF₄)₂·6H₂O with DMEDA in N,N-dimethyl acetamide (B32628) (DMAc) has been successfully applied to a range of aryl bromides. lookchem.com These copper-catalyzed methods simplify product isolation compared to older procedures, making them attractive for broader application. researchgate.net

Table 2: Copper-Catalyzed Cyanation of Aryl Bromides

Starting MaterialCatalyst SystemCyanide SourceSolventConditionsYieldReference
Aryl Bromide10 mol% CuI, 1.0 equiv. DMEDAK₄[Fe(CN)₆]DMAc-Good lookchem.com
Aryl Bromide10 mol% CuI, 1.0 equiv. DMEDA, 20 mol% KINaCNToluene110 °CGood researchgate.net
3,5-Bis(trifluoromethyl)bromobenzeneCu(I) salt, 1-ButylimidazoleK₄[Fe(CN)₆]-140 °C77% google.com

Alternative routes to this compound start from readily available precursors like 4-bromobenzaldehyde or 4-bromobenzamide. These methods circumvent the direct cyanation of an aryl halide.

One common approach involves a two-step reaction from 4-bromobenzaldehyde. guidechem.com The aldehyde is first reacted with hydroxylamine hydrochloride to form p-bromobenzaldehyde oxime. guidechem.comprepchem.com This intermediate is then dehydrated to yield this compound. The dehydration can be effectively carried out using formic acid under reflux conditions, achieving a high purity of 99.3% and a yield of 98.7%. guidechem.com A one-pot version of this reaction, mixing 4-bromobenzaldehyde and hydroxylamine hydrochloride in dimethylsulfoxide (DMSO) at 90°C, has also been reported to produce the nitrile in 99% yield. prepchem.com

Another route is the direct dehydration of a primary amide. 4-Bromobenzamide can be converted to this compound using trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine in dichloromethane. tcichemicals.com This method provides a non-acidic condition for the preparation of nitriles from amides.

Table 3: Synthesis of this compound from Functional Group Precursors

PrecursorReagentsSolventKey StepYieldReference
4-Bromobenzaldehyde1. Hydroxylamine HCl 2. Formic Acid1. Water 2. Formic AcidOxime formation followed by dehydration98.7% guidechem.com
4-BromobenzaldehydeHydroxylamine HClDMSOOne-pot oxime formation and dehydration99% prepchem.com
4-BromobenzamideTrifluoromethanesulfonic Anhydride, TriethylamineDichloromethaneDirect dehydration of amide61% tcichemicals.com

The field of chemical synthesis is continuously evolving, with new technologies offering enhanced control, efficiency, and safety.

Flow Chemistry: Continuous flow microreactors are proving to be a powerful tool for organic synthesis. worktribe.com These systems allow for precise control over reaction parameters like temperature and residence time, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. researchgate.net While many published examples describe the use of this compound as a reactant in flow systems for Suzuki couplings to produce 4-cyanobiphenyl (B145940), the principles are directly applicable to its synthesis. worktribe.comfishersci.ca For example, a palladium catalyst immobilized on a silica (B1680970) monolith within a capillary reactor can be used to perform cross-coupling reactions in a continuous flow, demonstrating a versatile platform for such transformations. worktribe.comresearchgate.net

Electrochemical and Photoredox Synthesis: Electrochemical methods provide a green alternative to traditional chemical reagents for oxidation and reduction. The synthesis of related phenylchalcogenobenzonitriles has been achieved via an electrochemically induced SRN1 mechanism in acetonitrile (B52724). More recently, photoredox catalysis, which uses light to drive chemical reactions, has been combined with electrochemistry (electro-photocatalysis or e-PRC) for the dehalogenation of this compound, showcasing modern methods for activating C-Br bonds. beilstein-journals.orgresearchgate.net

Ammoxidation: On an industrial scale, the gas-phase ammoxidation of p-bromotoluene is a key process. google.com This method involves reacting p-bromotoluene with ammonia (B1221849) and oxygen over a specialized catalyst, such as one containing vanadium and chromium (e.g., V₁₀Cr₀.₉₀B₀.₅₀P₀.₃₀K₀.₁₀/SiO₂), at high temperatures (e.g., 405 °C) to produce this compound directly. google.com

Chemical Reactivity and Transformation Studies of 4 Bromobenzonitrile

Cross-Coupling Reactions Involving 4-Bromobenzonitrile

This compound is a versatile substrate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitrile (-CN) group at the para position activates the aryl bromide, making it more susceptible to oxidative addition in catalytic cycles, a key step in many cross-coupling reactions. This enhanced reactivity allows it to participate efficiently in various transformations, including the widely used Suzuki-Miyaura, Negishi, and cyanation reactions.

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for constructing biaryl structures, which are prevalent in pharmaceuticals, advanced materials, and liquid crystals. nih.govvulcanchem.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. vulcanchem.com this compound serves as an effective aryl halide partner in these reactions, coupling with various boronic acids and their derivatives. nih.govvulcanchem.com

A variety of catalyst systems have been developed to facilitate the Suzuki-Miyaura coupling of this compound, often aiming for high efficiency under mild conditions.

Palladium-Phosphine Complexes: Sterically bulky and electron-rich phosphine (B1218219) ligands are commonly employed to create highly active palladium catalysts. scispace.com Ligands such as SPhos and XPhos, used with palladium sources like Pd(OAc)₂ or [Pd₂(dba)₃], have proven effective. scispace.com For instance, the (DtBPF)PdCl₂ catalyst has been used for the arylation of ketones with aryl bromides like this compound, achieving high yields at low catalyst loadings. researchgate.net Similarly, Pd(PPh₃)₄ is a frequently used catalyst for coupling this compound with arylboronic acids. tandfonline.com

Heterodinuclear Pd-Ln Catalysts: Novel heterodinuclear palladium-lanthanide (Pd-Ln) compounds have been successfully used as catalysts for the Suzuki-Miyaura reaction of this compound with phenylboronic acid in protic solvents. nih.govresearchgate.net A study investigating a series of these catalysts (where Ln = La, Ce, Nd) found that the Pd-bpydc-Nd system was the most active. nih.gov These catalysts are notably stable in air. nih.gov

Palladium Nanoparticles (PdNPs): Palladium nanoparticles have emerged as efficient catalysts. One sustainable approach utilized PdNPs derived from brown seaweed to catalyze the coupling of 2-bromobenzonitrile, a related compound, achieving excellent yields under mild conditions. colab.ws

Immobilized Catalysts: For applications in continuous-flow synthesis, immobilized palladium catalysts are valuable. researchgate.net Bimetallic nickel–palladium nanoparticles supported on multi-walled carbon nanotubes (Ni–Pd/MWCNTs) and palladium supported on a tertiary amine-based chelate resin have been used to catalyze the Suzuki-Miyaura coupling of this compound in flow systems, allowing for high-throughput production. researchgate.net

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reference
Pd-bpydc-NdPhenylboronic acidK₂CO₃Methanol (B129727)30>99 nih.gov
Pd(OAc)₂ / SPhosThiophen-3-yltrifluoroborateK₃PO₄n-Butanol10093 scispace.com
Pd(PPh₃)₄N-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineK₃PO₄Toluene/Water/Methanol10047 tandfonline.com
Co-Schiff base complexPhenylboronic acidEt₃NAcetonitrile (B52724)RefluxHigh ias.ac.in
Ni–Pd/MWCNTs (Flow)Phenylboronic acidK₂CO₃Acetonitrile/Water130High researchgate.net

The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. researchgate.netchemrxiv.org The cycle consists of three primary steps:

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex. researchgate.net The base (e.g., a carbonate or phosphate) reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation. nih.govresearchgate.net This step results in a new diorganopalladium(II) complex (Ar-Pd(II)-Ar').

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle. acs.org

Recent studies using kinetic isotope effects have further refined this mechanism, suggesting that for aryl bromides, oxidative addition occurs at a monoligated palladium complex (PdL₁). chemrxiv.org The specific pathway and intermediates can be influenced by the ligands, substrate, and base used. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling of this compound are highly dependent on the reaction conditions.

Base: The choice of base is critical for activating the boronic acid. A systematic study using a Pd-bpydc-Nd catalyst showed that various bases, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and hydroxides (NaOH), were effective in the coupling of this compound, with yields being superior to those obtained with the more electron-rich 4-bromoanisole. nih.gov Potassium phosphate (B84403) (K₃PO₄) is another commonly used and effective base. scispace.comtandfonline.com

Temperature: Reaction temperature significantly impacts the reaction rate. For the Pd-bpydc-Nd catalyzed coupling, increasing the temperature from 30°C to 60°C substantially augmented the reaction yields. nih.gov Other systems may require higher temperatures, such as 100-110°C, to achieve high conversion. scispace.comsemanticscholar.org

Solvent: The solvent system plays a crucial role. Protic solvents like methanol have been used effectively. nih.gov Biphasic systems, such as toluene/water or dioxane/water, are also common, with phase transfer catalysts sometimes added to enhance reaction rates. vulcanchem.comtandfonline.comcolab.ws In some cases, unconventional conditions like using only water as the solvent have been explored to develop greener synthetic protocols. mdpi.com

Catalyst Loading: High yields can often be achieved with low catalyst loadings, typically in the range of 0.1 to 2 mol%. mdpi.comnih.gov Research has shown that even parts-per-million (ppm) levels of palladium can effectively catalyze the reaction in water. semanticscholar.orgmdpi.com

Table 2: Effect of Reaction Conditions on Suzuki-Miyaura Coupling of this compound and Phenylboronic Acid

CatalystBaseTemperature (°C)Time (h)Yield (%)Reference
Pd-bpydc-Nd (0.2 mol%)NaOH308>99 nih.gov
Pd-bpydc-Nd (0.2 mol%)K₂CO₃308>99 nih.gov
Pd-bpydc-Nd (0.2 mol%)Na₂CO₃308>99 nih.gov
Pd-bpydc-Nd (0.2 mol%)Cs₂CO₃308>99 nih.gov
AmineCat-30 (with Pd impurities)K₂CO₃110298 semanticscholar.org

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organohalide, is another powerful tool for C-C bond formation. rsc.orgrsc.org this compound is an excellent electrophilic partner in these reactions due to its activated C-Br bond.

Cobalt-catalyzed systems have been developed as a more cost-effective alternative to palladium. A practical method uses a catalytic system of CoCl₂ with isoquinoline (B145761) as an additive to couple various benzylic zinc reagents with this compound. rsc.orgrsc.org This reaction proceeds efficiently at 50°C, yielding polyfunctionalized diarylmethane derivatives in good to excellent yields (77-82%). rsc.orgrsc.org

Palladium catalysis also remains highly relevant for Negishi couplings involving this compound. A palladium catalyst system featuring the novel biaryldialkylphosphine ligand CPhos has been shown to be effective for the coupling of secondary alkylzinc halides with electron-deficient aryl bromides like this compound, tolerating functional groups such as esters and nitriles. mit.edu

While this compound already contains a nitrile group, it can participate in cyanation reactions where it is the substrate for forming dinitrile compounds. For example, the cross-coupling of this compound with potassium ferrocyanide (K₄[Fe(CN)₆]) has been reported to form biphenyl (B1667301) derivatives, although the yields can vary depending on the specific catalyst used. This type of reaction extends the carbon framework while introducing an additional cyano functionality.

Mechanistic Insights into Palladium-Catalyzed C-C Bond Formation

C-H Bond Arylation Utilizing this compound

This compound serves as a valuable arylating agent in palladium-catalyzed C-H bond activation/arylation reactions. This methodology allows for the direct formation of carbon-carbon bonds between this compound and various C-H bonds, often in heterocyclic compounds, without the need for pre-functionalization of the C-H bond partner.

Research has demonstrated the successful ortho-C–H bond arylation of 2-phenylquinoxaline (B188063) with this compound, yielding the arylated product in 62% yield. scispace.com Similarly, the direct arylation of 2,3-diphenylquinoxaline (B159395) with this compound proceeds, although it can result in a mixture of regioisomers. scispace.com The reaction's efficiency can be influenced by substituents on the aryl bromide, with electron-withdrawing groups on the aryl bromide generally being well-tolerated. scispace.com For instance, the reaction of 6,7-dimethyl-2,3-diphenylquinoxaline (B3025505) with this compound results in a 52-67% yield of the mono-arylated product. scispace.com

The direct arylation of thiophene (B33073) derivatives with this compound has also been extensively studied. In the case of 2,5-dimethylthiophene (B1293386), arylation with aryl bromides can lead to 3-arylated products, though yields are sometimes moderate. The regioselectivity of these reactions is a key consideration. For example, the palladium-catalyzed reaction between 2-bromothiophene (B119243) and this compound can yield the C5-arylated product. beilstein-journals.org In another instance, the reaction of 2-(2,6-dichlorophenyl)-4-methylthiophene with this compound in the presence of a palladium catalyst afforded the desired coupling product in an 82% yield. beilstein-journals.org

Furthermore, this compound has been employed in the C-H bond arylation of other heterocyclic systems. The palladium-catalyzed direct arylation of luminescent bis-cyclometalated iridium(III) complexes bearing 2-thienylbenzothiazole ligands with this compound has been shown to produce the di-arylated complex in 65% yield. acs.org Additionally, nickel-catalyzed C-H arylation has been explored, where this compound was successfully coupled in the ortho-arylation of unactivated C-H bonds directed by an amino acid group. rsc.org Photocatalytic methods have also been developed for the C(sp3)–H bond arylation of N,N-dimethyl acetamide (B32628) using this compound as the aryl source. mpg.de

Table 1: Examples of C-H Bond Arylation Utilizing this compound

SubstrateCatalyst SystemProductYield (%)
2-PhenylquinoxalinePd(OAc)₂ / KOAc2-(Biphenyl-4-carbonitrile)quinoxaline62 scispace.com
2,3-DiphenylquinoxalinePd(OAc)₂ / KOAcMono-arylated 2,3-diphenylquinoxaline56 (mixture of regioisomers) scispace.com
6,7-Dimethyl-2,3-diphenylquinoxalinePd(OAc)₂ / KOAc2-(Biphenyl-4-carbonitrile)-6,7-dimethyl-3-phenylquinoxaline52-67 scispace.com
2-(2,6-Dichlorophenyl)-4-methylthiophenePd(OAc)₂ / KOAc4-[5-(2,6-Dichlorophenyl)-3-methylthiophen-2-yl]benzonitrile82 beilstein-journals.org
Bis-cyclometalated Iridium(III) complexPd(OAc)₂ / KOAcDi-arylated Iridium(III) complex65 acs.org
N,N-Dimethyl acetamideNiBr₂·glyme / PhotocatalystN-(4-Cyanobenzyl)-N-methylacetamide- mpg.de

Nucleophilic Substitution Reactions of this compound

The bromine atom in this compound is susceptible to nucleophilic substitution, enabling the introduction of a variety of functional groups onto the benzene (B151609) ring. These reactions are often facilitated by transition metal catalysts.

The replacement of the bromine atom in this compound with an alkoxy group is a key transformation for synthesizing 4-alkoxybenzonitriles. This can be achieved through palladium- or copper-catalyzed reactions. For instance, the palladium-catalyzed reaction of this compound with 2-propanol in the presence of a suitable ligand and base yields 4-isopropoxybenzonitrile (B1589410). A specific example using Pd₂(dba)₃ and (S)-BINAP as the ligand system at 50°C resulted in an 80% isolated yield.

Copper-catalyzed alkoxylation, often referred to as the Ullmann condensation, provides an alternative route. organic-chemistry.org These reactions typically involve a copper(I) salt catalyst and an alkoxide nucleophile. researchgate.net The use of ligands such as 1,10-phenanthroline (B135089) can promote the etherification of aryl halides. thieme-connect.com Research has shown that oxalic diamides can act as effective ligands for the copper-catalyzed alkoxylation of aryl bromides. nih.gov Furthermore, photocatalytic methods using a nickel single-atom heterogeneous catalyst on mesoporous carbon nitride have been developed for the C-O coupling reaction between this compound and ethanol (B145695), producing 4-ethoxybenzonitrile. researchgate.net

Beyond alkoxylation, the bromine atom of this compound can be substituted by other nucleophiles, such as amines and cyanide ions.

Amination: The palladium-catalyzed amination of this compound with various amines allows for the synthesis of N-aryl compounds. For example, the reaction with imidazole (B134444) has been reported. thieme-connect.comthieme-connect.com These reactions are often carried out using microwave heating to accelerate the process. thieme-connect.com Copper-catalyzed amination reactions have also been studied mechanistically, often involving a Cu(I) catalyst. acs.org Additionally, a photocatalytic amination of this compound using sodium azide (B81097) as the amine source has been achieved with a nickel-mpg-CNx photocatalyst, yielding 4-aminobenzonitrile. scispace.com

Cyanation: The substitution of the bromine atom with a cyanide group can be used to synthesize terephthalonitrile. This transformation can be accomplished through various methods, including cross-coupling with potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst. Organophotoredox catalysis has also been employed for the cyanation of bromoarenes, including what is presumed to be this compound, using a silyl (B83357) radical-mediated bromine abstraction pathway.

Alkoxylation Processes

Reductive Transformations of the Nitrile Group in this compound

The nitrile group of this compound can undergo various reductive transformations to yield amines or ketones, depending on the reagents and reaction conditions.

The catalytic hydrogenation of the nitrile group in this compound leads to the formation of the corresponding primary amine, 4-bromobenzylamine. This reduction is typically carried out using hydrogen gas and a metal catalyst. Raney nickel is a commonly used catalyst for the reduction of nitriles to amines. ijaerd.orgumich.edu The reaction can be performed using systems like Raney nickel with potassium borohydride (B1222165) in ethanol, which provides a mild and efficient method for this transformation. umich.edu Another approach involves using Raney nickel with sodium hypophosphite. ajol.info It is also possible to reduce nitriles to primary amines using borohydride as a reducing agent and Raney nickel as a catalyst under mild, normal pressure conditions. google.com

The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon to form a salt of an imine. jove.comorganicchemistrytutor.com This is followed by protonation with aqueous acid to give an imine intermediate, which is not typically isolated. jove.com Subsequent hydrolysis of the imine under acidic conditions leads to the final ketone product. jove.com

Table 2: Summary of Reductive Transformations of the Nitrile Group

TransformationReagentsProduct Type
Catalytic HydrogenationH₂, Raney NiPrimary Amine
Grignard Addition1. R-MgX, 2. H₃O⁺Ketone

Catalytic Hydrogenation to Amines

Hydration Reactions of this compound

The conversion of nitriles to amides, a process known as hydration, is a fundamental transformation in organic synthesis. For this compound, this reaction yields 4-bromobenzamide (B181206), a valuable intermediate. Catalytic methods are often preferred due to their efficiency and milder reaction conditions compared to traditional stoichiometric hydration.

Catalytic Hydration to Amides

Various metal-based catalysts have been developed for the hydration of this compound, demonstrating high efficiency and selectivity.

Platinum-Based Catalysts: Platinum complexes have shown exceptional activity. Systems such as Pt(COD)Cl₂/AgNO₃ and Pt(PPh₃)₄ can achieve quantitative conversion of this compound to 4-bromobenzamide in just one hour at room temperature, with yields exceeding 99%.

Ruthenium-Based Catalysts: A ruthenium-based system, specifically [Ru(p-cymene)Cl₂]₂, assisted by sodium cyclotrimetaphosphate (Na₃P₃O₉) in water, has been employed for this transformation. This method resulted in a 51% isolated yield of 4-bromobenzamide. rsc.org

Silver-Based Nanocatalysts: Silver nanoparticles (Ag NPs) supported on magnetic Fe₃O₄ microspheres serve as a recyclable catalyst for hydration in water. mdpi.com This system has demonstrated high conversion rates of over 95% for this compound. mdpi.com

Palladium/Arsenic Catalysis: An unconventional catalytic cycle involving palladium chloride and arsenic trioxide has been reported for nitrile hydration. This method operates under mild conditions (neutral pH, 60°C) and has been tested on a range of nitriles, including aromatic ones. frontiersin.org

Table 1: Catalytic Systems for the Hydration of this compound

Catalyst System Solvent Temperature Time Yield/Conversion Reference
Pt(COD)Cl₂/AgNO₃ Not Specified Room Temp. 1 hr >99%
Pt(PPh₃)₄ Not Specified Room Temp. 1 hr >99%
[Ru(p-cymene)Cl₂]₂/Na₃P₃O₉ H₂O Not Specified Not Specified 51% rsc.org
Ag/Fe₃O₄ H₂O 120 °C 6 hr >95% (Conversion) mdpi.comnih.gov

Optimization of Hydration Conditions

Optimizing reaction conditions is crucial for maximizing yield and efficiency. For the Ag/Fe₃O₄ nanocatalyst system, optimal conditions were identified as using 3.0 mol% of the catalyst with 1.0 mmol of the nitrile substrate in 3.0 mL of water in a stainless steel reactor. nih.gov Under these conditions, the Ag/Fe₃O₄ catalyst showed superior activity compared to a previously reported SiO₂-supported silver nanocatalyst. nih.gov In other studies, the hydration of nitriles with electron-withdrawing groups, such as this compound, was found to proceed more effectively and rapidly than those with electron-donating groups. researchgate.net For instance, using N,N-diethylhydroxylamine in water at 100°C, the reaction proceeds efficiently. researchgate.net

Photo-Induced and Photoredox Transformations of this compound

Light-mediated reactions offer unique pathways for activating stable molecules like this compound, enabling transformations that are often challenging under thermal conditions.

Photo-Induced Aromatic Finkelstein Iodination

This compound is a common substrate for the photo-induced aromatic Finkelstein iodination, a transition-metal-free method to synthesize aryl iodides from the more accessible aryl bromides. scientificlabs.iefyndsupplier.commcgill.cacenmed.comchembk.com The reaction is typically performed at room temperature using sodium iodide (NaI) as the iodine source and a catalytic amount of molecular iodine (I₂) under UV light irradiation. mcgill.ca This process allows for the efficient synthesis of 4-iodobenzonitrile (B145841). scientificlabs.iefyndsupplier.comcenmed.comchembk.com The procedure can be scaled up to the gram level, providing excellent yields. mcgill.ca For optimal results, the solvent, such as acetonitrile (CH₃CN), should be thoroughly dried and degassed using a freeze-pump-thaw procedure. mcgill.ca

Photoredox Catalysis for Reduction and Coupling

Photoredox catalysis utilizes visible light to generate highly reactive intermediates from this compound, leading to reduction or C-C bond formation.

Reductive Dehalogenation: this compound is often used as a model substrate to optimize conditions for reductive dehalogenation. researchgate.net Organic photocatalysts, such as those based on naphthalene (B1677914) diimide (NDI), can effectively catalyze the reduction of the C-Br bond. beilstein-journals.orgresearchgate.net In the presence of a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA), irradiation with blue light generates an aryl radical from this compound, which then abstracts a hydrogen atom to yield benzonitrile (B105546). beilstein-journals.orgacs.org

Coupling Reactions: The aryl radical generated from this compound via photoredox catalysis can be trapped by other molecules to form new C-C bonds.

Coupling with Benzene: Naphthalene diimide (NDI) photocatalysts have been used for the reductive coupling of this compound with benzene. beilstein-journals.orgresearchgate.net

Coupling with Pyrroles: Aryl radicals generated from electron-poor aryl halides like this compound can be trapped by N-methylpyrrole to form C-H arylated products in good yields. beilstein-journals.org

Coupling with Oxalates: In a dual photoredox-nickel catalysis system, this compound can be coupled with hemioxalates to afford the corresponding ester products. chinesechemsoc.org

Table 2: Photoredox Transformations of this compound

Reaction Type Photocatalyst/Catalyst System Reactant(s) Product Reference
Reductive Coupling Naphthalene Diimide (NDI) Benzene 4-Cyanobiphenyl (B145940) beilstein-journals.orgresearchgate.net
Reductive C-H Arylation Polysulfide catalyst system N-Methylpyrrole Arylated Pyrrole beilstein-journals.org
Esterification Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiBr₂(PCy₃)₂ Hemioxalate Ester chinesechemsoc.org
Reductive Dehalogenation 4DP-IPN DIPEA (reductant) Benzonitrile acs.orgresearchgate.net

Mechanistic Aspects of Photocatalytic Dehalogenation

The photocatalytic dehalogenation of aryl halides like this compound is believed to proceed through a photoredox catalytic cycle. scispace.com The process generally involves the following key steps:

Excitation: The photocatalyst (PC) absorbs a photon, promoting it to an excited state (*PC).

Electron Transfer: The excited photocatalyst is reductively quenched by a sacrificial electron donor (e.g., triethylamine (B128534) or DIPEA), forming a radical anion of the photocatalyst (PC•⁻). acs.orgscispace.com

Dehalogenation: The highly reducing PC•⁻ transfers an electron to the aryl halide (Ar-X), in this case, this compound. beilstein-journals.orgscispace.com This forms a radical anion of the aryl halide (Ar-X•⁻).

Bond Cleavage: The aryl halide radical anion undergoes rapid fragmentation, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). beilstein-journals.org

Product Formation: The aryl radical abstracts a hydrogen atom (HAT) from the solvent or another hydrogen source to yield the dehalogenated product, benzonitrile. beilstein-journals.org

A proposed mechanism, known as consecutive photoinduced electron transfer (conPET), suggests that the radical anion of the photocatalyst (PC•⁻), formed after the first photon absorption and electron transfer, can absorb a second photon. researchgate.net This creates a highly energetic excited radical anion (*PC•⁻) capable of reducing even very stable chemical bonds. researchgate.net The stability of the photocatalyst's radical anion is crucial; for some cyanoarene-based photocatalysts like 4DP-IPN, the radical anion is stable enough to be observed visually and shows tolerance to oxygen. acs.orgresearchgate.net

Chromoselective Photocatalysis Research

Chromoselective photocatalysis presents a sophisticated strategy for directing a substrate toward a specific reaction pathway from multiple possibilities. nih.gov This is achieved by utilizing a sensitizer (B1316253) that transforms the energy of incident photons of a particular wavelength into a specific redox potential. nih.gov Research into the photocatalytic transformations of this compound has explored this concept to achieve controlled bond activation and selective synthesis. acs.org The reactivity and selectivity in these processes are highly dependent on factors such as the photocatalyst's redox potentials, which can be modulated by the wavelength of light used for excitation. rsc.org

C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. nih.gov Photocatalysis offers a mild and efficient alternative for these reactions using this compound as a substrate.

One study employed two-dimensional amorphous covalent triazine-based frameworks (CTFs), specifically PHT and PYT, as photocatalysts for the C-N cross-coupling of this compound with pyrrolidine (B122466). nih.gov The reaction was conducted in the presence of a nickel co-catalyst (NiBr2·glyme) and a base (DABCO). The performance of the different CTF catalysts under blue LED irradiation is detailed below. nih.gov

Table 1: Photocatalytic C-N Cross-Coupling of this compound with Pyrrolidine using CTF Catalysts nih.gov Reaction Conditions: photocatalyst (12 mg), this compound (0.05 mmol), pyrrolidine (0.09 mmol), NiBr2·glyme (0.0025 mmol), DABCO (0.11 mmol), N,N-dimethylacetamide (1 mL), 48 h, Blue LED (468 nm).

Entry Photocatalyst Ligand Conversion (%) Yield (%)
1 PHT - 13 11
2 PYT - 99 91

In a different approach, a superlattice photocatalyst, Bi4TaO8Cl-Bi2YO4Cl, was developed to enhance charge carrier separation and mitigate the deactivation of the nickel catalyst. nih.gov This system proved highly effective for the coupling of this compound and pyrrolidine under visible light, achieving nearly quantitative conversion and selectivity within a short reaction time. nih.gov

Table 2: C-N Cross-Coupling using Bi4TaO8Cl-Bi2YO4Cl Superlattice nih.gov Reaction Conditions: Coupling of this compound and pyrrolidine under visible light.

Parameter Result
Conversion 99%
Selectivity 99%

Furthermore, a heterogeneous photocatalyst composed of nickel(II) deposited on mesoporous carbon nitride (Ni-mpg-CNx) has been successfully used for the selective synthesis of primary anilines from this compound and sodium azide. scispace.com This method demonstrates high functional group tolerance under mild conditions and allows for the easy recovery and reuse of the photocatalyst. scispace.com

C-O Cross-Coupling Reactions

The photocatalytic carbon-oxygen cross-coupling of this compound with ethanol has been achieved using a catalyst system comprising single-atom nickel on mesoporous graphitic carbon nitride (Ni1-mpg-CN). researchgate.net This dual nickel/photocatalysis approach operates under visible light and mild conditions. The reaction's efficiency is highly dependent on the choice of base, with organic bases showing superior performance to inorganic ones. An optimization study revealed that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was the most effective base for this transformation. researchgate.net

Table 3: Screening of Bases for Photocatalytic C-O Cross-Coupling of this compound and Ethanol researchgate.net Reaction Conditions: this compound, ethanol, Ni1-mpg-CN catalyst, base, DMA solvent, visible light, 24 h.

Entry Base Yield (%)
1 K2CO3 12
2 K3PO4 10
3 Cs2CO3 21
4 DABCO 73
5 DBU 91
6 tBuTMG 56
7 TEA 23
8 MTBD 65

Reductive Dehalogenation via Consecutive Photoinduced Electron Transfer (ConPET)

Consecutive Photoinduced Electron Transfer (ConPET) is a mechanism that allows for highly reductive transformations by utilizing two photons to excite a photocatalyst to a higher energy state. researchgate.net This strategy has been applied to the reduction of this compound. In one study, a naphthalene diimide (NDI) precatalyst was irradiated with blue light, enabling the reduction of this compound and the subsequent coupling of the generated aryl radical with benzene. researchgate.netbeilstein-journals.org This process highlights how light energy can be harnessed to overcome significant activation barriers in challenging chemical transformations. researchgate.net

Applications of 4 Bromobenzonitrile in Advanced Materials Science

Building Blocks for Liquid Crystals

4-Bromobenzonitrile is a fundamental component in the synthesis of liquid crystals (LCs), particularly those containing the 4-cyanobiphenyl (B145940) core structure, which is a common motif in nematic liquid crystals used in display technologies. nih.govresearchgate.net The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromine atom of this compound is substituted with a boronic acid derivative to construct the biphenyl (B1667301) system. researchgate.nettandfonline.com

Researchers have utilized this compound to create a variety of liquid crystalline materials. For instance, luminescent liquid crystals have been synthesized by coupling arylboronic acids with this compound derivatives via Suzuki-Miyaura reactions. tandfonline.com Another study demonstrated the synthesis of a thiol-modified liquid crystal, starting from this compound, for conjugation with gold nanoclusters. nih.gov The process involved a Suzuki coupling reaction to form the biphenyl core, followed by further functionalization. nih.gov Bent-core liquid crystals, known for their unique phase behaviors, have also been synthesized using derivatives of this compound, highlighting its utility in creating complex, non-conventional mesogens. rsc.orgrsc.orgresearchgate.net

Derivative Synthesized from this compoundSynthesis ReactionKey Finding/ApplicationReference
4'-(Octylamino)-[1,1'-biphenyl]-4-carbonitrileSuzuki-Miyaura CouplingForms a luminescent nematic liquid crystal phase. tandfonline.com
4′-(2-Hydroxyethyl)-(1,1′-biphenyl)-4-carbonitrileSuzuki-Miyaura CouplingIntermediate for a thiol-functionalized liquid crystal used to coat gold nanoclusters. nih.gov
Thiol-terminated bent-core derivativesMulti-step synthesis involving esterification and couplingPrecursors for gold nanoclusters that can be dispersed in bent-core liquid crystal hosts. rsc.org

Precursors in Polymer Synthesis

In polymer chemistry, this compound serves as a crucial monomer or intermediate for creating high-performance polymers, such as poly(arylene ether nitrile)s (PAENs) and porous organic polymers (POPs). mdpi.commdpi.com PAENs are noted for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for use as polymer matrices in advanced composite materials. mdpi.comresearchgate.net The synthesis of these polymers often involves nucleophilic aromatic substitution or coupling reactions where the nitrile group remains as a key functional feature of the polymer backbone. researchgate.netgoogle.com

A significant application involves the trimerization of this compound in the presence of a strong acid to produce 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. nih.govrsc.org This triazine-based molecule acts as a multifunctional core that can be further reacted, for example through Sonogashira or Suzuki coupling, to build complex, nitrogen-rich porous organic polymers. mdpi.com These polymers are investigated for applications such as carbon dioxide conversion due to their high stability and tunable porosity. mdpi.com

Polymer Type / IntermediateSynthetic Route Involving this compoundKey Properties / ApplicationReference
2,4,6-Tris(4-bromophenyl)-1,3,5-triazineAcid-catalyzed trimerization of this compound.Key intermediate for triazine-based polymers and Covalent Organic Frameworks (COFs). nih.govrsc.org
Nitrogen-Rich Porous Organic Polymers (NPOPs)Sonagashira coupling of terminal acetylene (B1199291) groups with the triazine core derived from this compound.High nitrogen content, strong metal coordination for catalysis (e.g., CO2 conversion). mdpi.com
Poly(arylene ether nitrile)s (PAENs)Nucleophilic substitution polymerization (often using related dichlorobenzonitrile). This compound is a key building block for related functional monomers.High thermal stability, chemical resistance, used in high-performance composites. mdpi.comresearchgate.net

Components in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for catalysis, gas storage, and electronics. mdpi.comrsc.org this compound is an important starting material for synthesizing the molecular building blocks, or "monomers," used to construct COFs. nih.gov

A common strategy is the cyclotrimerization of this compound to form 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. nih.gov This tri-topic linker can then be functionalized, for example, by converting the bromo groups into other reactive moieties like aldehydes or amines through subsequent reactions. These functionalized triazine derivatives are then polymerized with complementary linkers to form highly structured, two-dimensional COFs. nih.gov For instance, a triazine-based COF was developed as an efficient visible-light photocatalyst for producing hydrogen peroxide. nih.gov In another example, a pyrene-based COF was synthesized and decorated with nickel centers, using a bipyridine linker derived from nitrile-containing precursors, to catalyze light-harvesting cross-coupling reactions. rsc.org

COF Building Block / NameRole of this compoundCOF ApplicationReference
2,4,6-tris(4-bromophenyl)-1,3,5-triazine (TBP-Br)Starting material for the triazine core.Precursor for amine- and aldehyde-functionalized monomers for COF synthesis. nih.gov
Ni@Bpy-sp2c-COFUsed as a test substrate (ArBr) to study the catalytic mechanism of the COF.Heterogeneous photocatalysis for C-X cross-coupling reactions. rsc.org
TTP-COFPrecursor for the triazine-based monomer.Efficient photocatalytic production of hydrogen peroxide from water. nih.gov

Integration in Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline materials self-assembled through non-covalent interactions like hydrogen bonds and π-π stacking. nih.govrsc.orgresearchgate.net While the bromine atom in this compound is typically used for covalent bond formation, the nitrile (cyano) group is an effective hydrogen bond acceptor. rsc.org This allows molecules containing the cyanophenyl moiety to participate in the formation of HOFs by connecting adjacent building blocks through intermolecular C–N···H hydrogen bonds. rsc.org

In addition to being a potential structural component, this compound is frequently used as a model substrate to evaluate the performance of HOF-based materials, particularly in catalysis. nih.govnih.gov In one study, a robust HOF (HOF-19) was loaded with palladium to create a heterogeneous catalyst. nih.govnih.gov The catalytic efficiency, stability, and recyclability of this HOF-based catalyst were tested using the Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid. The catalyst demonstrated high yields (96-98%) and, importantly, could be regenerated by simple recrystallization, restoring its activity for this compound conversion from 46% to 92%. nih.govnih.gov

HOF SystemRole of this compoundKey Research FindingReference
HOF-19⊃Pd(II)Model substrate for catalytic testing.The HOF-based catalyst showed high efficiency (96-98% yield) for the Suzuki-Miyaura coupling of this compound. nih.govnih.gov
HOF-FJU-4 / HOF-FJU-5The cyano group acts as a hydrogen bond acceptor.The C–N···H hydrogen bonds connect building blocks to form the porous framework. rsc.org
Deactivated HOF-19⊃Pd(II)Substrate for testing regenerated catalyst.The catalyst's activity was recovered from 46% to 92% yield after recrystallization. nih.gov

Development of Electronic and Optical Materials

The unique electronic structure of this compound, featuring an electron-withdrawing nitrile group and a polarizable bromine atom, makes it an excellent precursor for a wide array of electronic and optical materials. google.com It is frequently employed in the synthesis of luminescent compounds, nonlinear optical (NLO) materials, and components for organic light-emitting diodes (OLEDs). tandfonline.comrsc.orggoogle.comacs.org

The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions, like Suzuki and Sonogashira couplings, to extend the π-conjugated system of the molecule. tandfonline.comgoogle.com This extension is critical for tuning the photophysical properties, such as the absorption and emission wavelengths. For example, this compound has been used to create:

Luminescent Liquid Crystals: Push-pull biphenyl and tolane derivatives synthesized via Suzuki and Sonogashira reactions exhibit promising luminescence. tandfonline.com

Color-Tuned Iridium Complexes: Direct arylation of luminescent iridium(III) complexes with this compound allows for the systematic modification of their emission colors for potential use in OLEDs. acs.org

Light-Emitting Materials for OLEDs: A patented method describes using 2-fluoro-4-bromobenzonitrile as a starting material to produce stable, high-purity light-emitting materials via Ullmann or Suzuki reactions. google.com

Photocatalytic Systems: A nickel-bipyridine complex, synthesized using a ligand derived from nitrile-containing precursors, was shown to catalyze C-O and C-N coupling reactions with this compound under visible light irradiation. rsc.org

Material TypeSynthetic Role of this compoundKey Optical/Electronic PropertyReference
Push-pull biphenyl and tolane derivativesAryl halide component in Suzuki and Sonogashira coupling reactions.Luminescent liquid crystals. tandfonline.com
Benzonitrile-substituted iridium(III) complexArylating agent in a palladium-catalyzed direct arylation.Tunable photoluminescence for potential OLED applications. acs.org
Light-emitting material for OLEDsStarting raw material (as 2-fluoro-4-bromobenzonitrile).High decomposition temperature and good film-forming properties. google.com
Ni-catalyzed coupling productsSubstrate for visible-light-driven C-O and C-N coupling reactions.Demonstrates a photocatalytic system for forming valuable chemical bonds. rsc.org

Role of 4 Bromobenzonitrile in Medicinal Chemistry and Bioactive Compound Synthesis

Precursor in Pharmaceutical Synthesis

The dual functionality of 4-bromobenzonitrile, with the bromine atom acting as a leaving group and the nitrile group available for various conversions, makes it a valuable precursor in the synthesis of pharmaceuticals and bioactive compounds.

This compound has been utilized as a starting material in the synthesis of Iniparib, a compound investigated for cancer treatment. A two-step synthesis has been described where the key step involves the iodination of this compound, converting the aryl bromide to an aryl iodide using metal complex catalysis. researchgate.netmdpi.com This transformation is a crucial step in building the final structure of Iniparib. researchgate.netmdpi.com The compound also serves as a precursor for other bioactive molecules, with its derivatives being explored for anti-inflammatory and anti-cancer properties.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to degrade specific target proteins within cells. researchgate.netugent.be These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. ugent.be this compound has been noted as a starting material in synthetic routes for creating ligands for the von Hippel-Lindau (VHL) E3 ligase, a component frequently used in PROTAC design. researchgate.net While some synthetic strategies for VHL ligands use reagents with limited structural variability, such as this compound, other routes starting from 4-bromobenzaldehyde (B125591) are also common. researchgate.net

The modification of peptides is a critical strategy for enhancing their therapeutic properties. This compound has been successfully used as a coupling partner in the photocatalytic modification of peptides. rsc.org In one method, it was used for the arylation of cysteine residues in a polypeptide. rsc.org Another approach describes its use in the late-stage functionalization of peptides on a solid support. acs.orgchemrxiv.org This photochemical decarboxylative arylation uses redox-active esters of aspartic acid and glutamic acid to create analogues of aromatic amino acids. acs.orgchemrxiv.org The process involves reacting the resin-bound peptide with this compound in the presence of a nickel catalyst, providing a method to access a variety of modified peptides without needing to synthesize each amino acid individually. acs.orgchemrxiv.org Furthermore, a nickel metallaphotocatalysis strategy has been developed for the selective arylation of native tryptophan residues in peptides, such as GLP-1 (7-37), using this compound under solid-phase conditions. acs.org

Table 1: Application of this compound in Peptide Modification

Modification StrategyPeptide Residue TargetedReagents & ConditionsOutcome
Photocatalytic ArylationCysteineAcridinium catalyst, visible lightSuccessful coupling of the aryl group to the cysteine residue. rsc.org
Photochemical Decarboxylative ArylationAspartic Acid, Glutamic AcidNi catalyst, Hantzsch ester, solid-phase synthesisSynthesis of diverse phenylalanine and homophenylalanine analogues. acs.orgchemrxiv.org
Nickel MetallaphotocatalysisTryptophan (N(in)-H bond)NiCl2·glyme, 4-CzIPN photocatalyst, solid-phase synthesisSelective arylation of the tryptophan indole (B1671886) ring in complex peptides. acs.org

Role in PROTAC Ligand Synthesis

Synthesis of Heterocyclic Derivatives for Biological Activity

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. This compound is a key starting material for synthesizing various heterocyclic structures with demonstrated biological potential.

1,2,4-Triazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties. rroij.commdpi.comnih.gov A common synthetic route to 1,2,4-triazole (B32235) derivatives begins with this compound. rroij.comrroij.com In one method, this compound is first converted to 4-bromobenzothioamide. rroij.com This intermediate is then methylated and condensed with a hydrazide to form the 1,2,4-triazole ring. rroij.comrroij.com The resulting 3-(4-bromophenyl)-substituted triazole can then undergo further modifications, such as Suzuki-Miyaura coupling reactions, to generate a library of diverse derivatives. rroij.comrroij.com

Derivatives synthesized from this compound have been evaluated for their potential as therapeutic agents.

Antitumor Activity: Derivatives of 1,2,4-triazole have shown promise as anticancer agents. mdpi.com For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against 58 cancer cell lines, with some compounds demonstrating significant anticancer activity. mdpi.com In another study, new tetrazole derivatives were synthesized from 4-bromobenzonitriles via a [3+2] azide-nitrile cycloaddition reaction. bohrium.com These compounds were tested for cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines. bohrium.com Several of the synthesized tetrazoles showed significant activity and selectivity against the HT-29 cell line. bohrium.com Chiral imidazoline (B1206853) derivatives synthesized using this compound have also been investigated, with two compounds showing a high inhibitory effect on lung cancer (A549) and hepatocellular carcinoma (HCCLM3) cells. chinesechemsoc.org

Table 2: Antitumor Activity of this compound Derivatives

Derivative ClassCell Line(s)Key Findings
1,2,4-Triazoles58 human cancer cell linesA 2,6-dimethyl substituted 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine showed the strongest anticancer activity. mdpi.com
TetrazolesHT-29 (colon), MDA-MB-231 (breast)Compounds 3a, 3b, 3c, and 3f showed significant activity against HT-29 cells with IC50 values of 87.91, 69.99, 98.01, and 92.42 μg/mL, respectively. bohrium.com
Chiral ImidazolinesA549 (lung), HCCLM3 (liver)Compounds C25 and C26 showed IC50 values of 8.3 and 7.3 μM, respectively, against A549 cells. chinesechemsoc.org

Antimicrobial Potential: The search for new antimicrobial agents is a critical area of research. Halogenated benzonitriles and their derivatives have shown potential in this field. Research indicates that compounds derived from this compound exhibit antimicrobial properties. For instance, dicationic bisguanidine-arylfuran derivatives, where the aryl group can be a bromobenzonitrile moiety, have been evaluated for activity against Gram-negative bacteria, including resistant ESKAPE pathogens. mdpi.com While the lead compound with a chloro-substituent had low activity, derivatives with other substitutions showed moderate to good antibacterial effects. mdpi.com Similarly, various 1,2,4-triazole derivatives are known to possess significant bactericidal and fungicidal activities. rroij.commdpi.com

Preparation of 1,2,4-Triazole Derivatives

Development of Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in molecular imaging, enabling the visualization of complex biological processes within cells and organisms. rsc.org The development of fluorogenic probes, which exhibit a significant increase in fluorescence upon reacting with a specific target, has been a major advancement in this field. rsc.org this compound serves as a crucial starting material in the synthesis of sophisticated fluorescent molecules, including BODIPY and naphthalimide-based probes. rsc.orgresearchgate.net

Synthesis of BODIPY Trimers

The synthesis of triazine-cored BODIPY trimers highlights the utility of this compound as a key precursor. researchgate.net A notable synthetic route involves the Suzuki coupling reaction of this compound with 4-formylphenylboronic acid. researchgate.netresearchgate.net This initial step yields an intermediate compound, which then undergoes trimerization to form the central triazine-cored structure. researchgate.netresearchgate.net This core is subsequently elaborated to produce the final BODIPY trimers. Two such triazine-cored BODIPY trimers, referred to as Compound 6 and Compound 12 in a research study, were synthesized and extensively characterized. researchgate.netresearchgate.net

The synthesis of these complex molecules is a multi-step process. For instance, the creation of triazine-cored BODIPY 12 begins with the Suzuki coupling of this compound (7) and 4-formylphenylboronic acid (8), resulting in Compound 9 with a high yield of 97%. researchgate.netresearchgate.net This is followed by the trimerization of Compound 9 to produce the triazine-cored Compound 10 in a 42% yield. researchgate.netresearchgate.net These intermediates are then used to construct the final BODIPY trimers.

Photophysical Properties and Anticancer Efficacy

The photophysical properties of these BODIPY trimers are of significant interest. Studies have shown that triazine-cored BODIPY trimers exhibit a slight bathochromic (red) shift in their absorption spectra compared to analogous phenylene-cored trimers. researchgate.net This shift indicates an alteration in the electronic structure of the molecule, which can be advantageous for certain imaging applications.

Table 1: Photophysical Properties of BODIPY Trimers

Compound Absorption Max (nm) Emission Max (nm) Stokes Shift (nm)
Compound 6 505 515 10
Compound 12 506 516 10
Phenylene-cored Trimer (1) 503 513 10

Data sourced from photophysical studies comparing triazine-cored and phenylene-cored BODIPY trimers. researchgate.net

Beyond their imaging capabilities, these BODIPY trimers have demonstrated notable anticancer efficacy. In vitro cytotoxicity assays were conducted on the human breast adenocarcinoma cell line (MDA-MB-231) and a normal mouse embryo fibroblast cell line (NIH/3T3). researchgate.net The results indicated that the BODIPY trimers were more cytotoxic towards cancer cells than normal cells. researchgate.net

Compound 6, one of the triazine-cored BODIPY trimers, exhibited the highest potential for inducing cell death, with an IC50 value of 27.02 μM. researchgate.net This was reported to be twice as high as that of the conventional chemotherapeutic drug cisplatin. researchgate.net The enhanced cytotoxicity of the triazine-cored trimers suggests that the triazine core is instrumental in their therapeutic effect, marking them as promising candidates for anticancer agents. researchgate.netresearchgate.net

Table 2: Anticancer Efficacy of BODIPY Trimers against MDA-MB-231 Cell Line

Compound IC50 (μM)
Compound 6 27.02
Cisplatin ~54

The IC50 value for Cisplatin is inferred from the statement that Compound 6's IC50 value is "twice higher than that of the chemotherapeutic drug cisplatin". researchgate.net

The development of such molecules, facilitated by starting materials like this compound, underscores the progress in creating dual-purpose agents that can both visualize and treat diseases like cancer.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromobenzonitrile

Crystallographic Studies

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the exact three-dimensional structure of a crystalline solid. carleton.edu For 4-bromobenzonitrile, SCXRD studies have been conducted to elucidate its atomic arrangement with high precision. rsc.org Crystals suitable for analysis are often obtained through methods like sublimation. rsc.org

The analysis reveals the unit cell dimensions, which are the fundamental repeating units of the crystal lattice, as well as the bond lengths and angles within the molecule. carleton.edu Studies have been performed on both straight and mechanically bent crystals of this compound to understand structural changes upon deformation. rsc.org The crystallographic data collected at a temperature of 273 K provides a clear picture of its monoclinic crystal system. rsc.orgnih.gov

Table 1: Crystallographic Data for this compound
ParameterValue (Straight Crystal) rsc.orgValue (Bent Crystal) rsc.orgValue (COD 7121334) nih.gov
Chemical FormulaC₇H₄BrNC₇H₄BrNC₇H₄BrN
Formula Weight182.02182.02182.02
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupC2/mC2/mC 1 m 1
a (Å)9.5310(13)9.529(3)9.531
b (Å)8.5593(12)8.557(3)8.5593
c (Å)4.1352(6)4.1363(13)4.1352
α (°)909090
β (°)90.295(3)90.284(7)90.295
γ (°)909090
Volume (ų)337.28(8)337.13(19)337.28
Z222
Temperature (K)273273Not specified

Molecular Packing and Intermolecular Interactions

The arrangement of this compound molecules in the crystal lattice is governed by a series of non-covalent interactions. core.ac.uk These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and properties. core.ac.uk

In this compound, molecules are arranged in a polar fashion. rsc.org To minimize repulsion and achieve stability, the molecules adopt an offset π···π stacking arrangement. rsc.org This is confirmed by computational analysis of the electrostatic potential, which shows that in the crystal packing, the slightly positive center of one benzene (B151609) ring interacts with the negative π-cloud of a neighboring molecule. rsc.org

Another significant interaction is the C–Br···N≡C halogen bond, which forms chains of molecules within the crystal structure. researchgate.net The strength and geometry of these halogen bonds are crucial in defining the material's mechanical properties. The crystal packing is very similar to that of 4-chlorobenzonitrile (B146240), even though they crystallize in different space groups. researchgate.net

Table 2: Key Intermolecular Interactions in this compound rsc.org
Interaction TypeDistance (Å)Angle (°)Description
π···π3.714-Offset stacking distance between aromatic rings.
N1···Br13.626-Short contact distance contributing to halogen bonding.
C5-N1···Br13.714165.7Geometry of the C-N···Br halogen bond.

Plastic Deformation and Thermomicroscopic Behavior of Crystals

A remarkable characteristic of this compound is the plastic deformability of its crystals, which can be bent and twisted by hand without breaking. rsc.org This behavior is unusual for small, rigid organic molecules, which typically form brittle crystals. researchgate.net The plastic bending is attributed to the specific arrangement of intermolecular interactions within the crystal lattice. researchgate.net The halogen-bonded chains run parallel to the long axis (the bending axis) of the crystal, facilitating this deformation. researchgate.net In contrast, the analogous 4-chlorobenzonitrile exhibits elastic bending (recovering its shape), while 4-iodobenzonitrile (B145841) is brittle. researchgate.net

The mechanism of plastic deformation involves permanent changes in the shape of the material when stress is applied beyond its elastic limit. skill-lync.com In crystalline solids, this can occur through the slip of crystal planes or twinning. skill-lync.com The unique, isotropic nature of the interactions in this compound crystals allows for this significant plastic deformation. researchgate.net

Thermomicroscopic studies, which involve observing the crystal under a microscope while changing the temperature, show that upon cooling from 300 K to 100 K and subsequent heating, the crystals exhibit distinct behavior. rsc.org When a bent crystal is heated, the bent area is observed to melt before the rest of the crystal, indicating that strain is stored within the deformed region. rsc.org

Vibrational Spectroscopy Investigations

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, probe the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing a detailed fingerprint of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. The resulting spectrum is a unique profile of the molecule's functional groups. publish.csiro.au For this compound, FT-IR spectra have been recorded using pressed KBr pellets. publish.csiro.au

The spectrum shows characteristic absorption bands that confirm the presence of its key structural features. A distinct band for the C≡N (nitrile) stretching vibration is a prominent feature. researchgate.net Other significant peaks correspond to the C-Br stretching vibration and various aromatic C-H and C-C ring vibrations. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)AssignmentReference
~2363C≡N stretching researchgate.net
~2225C≡N stretching publish.csiro.au
~1550Aromatic ring vibration nist.gov
~1330C-N heterocycle vibration researchgate.net
~705C-Br stretching researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a sample and analyzing the frequency shifts in the scattered light, which correspond to the molecule's vibrational modes. FT-Raman is particularly sensitive to non-polar bonds, making it well-suited for studying the C≡N and C-Br bonds in this compound. The use of a near-infrared laser helps to minimize sample fluorescence, which can be a problem with conventional Raman spectroscopy. nicoletcz.cz

The FT-Raman spectrum of this compound provides detailed information about its carbon skeleton and substituent groups. Key bands in the spectrum correspond to the nitrile group stretching, aromatic ring modes, and the carbon-bromine stretch.

Table 4: Characteristic FT-Raman Bands for this compound
Wavenumber (cm⁻¹)AssignmentReference
~2241C≡N stretching
~1600Aromatic C=C stretching researchgate.net
~1080Ring breathing mode researchgate.net
~370Ring C-CN deformation researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and electronic environment of atoms within the this compound molecule can be determined.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information about the protons on the aromatic ring. Due to the para-substitution pattern of the bromine atom and the nitrile group, the four aromatic protons are chemically non-equivalent, giving rise to a distinct splitting pattern. nih.govgoogle.com The electron-withdrawing nature of the nitrile group and the electronegativity of the bromine atom influence the chemical shifts of the aromatic protons.

The protons ortho to the nitrile group are expected to be the most deshielded and appear at a higher chemical shift, while the protons ortho to the bromine atom will also be deshielded but to a lesser extent. This results in two sets of doublets in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.70d2H8.8Protons ortho to -CN
7.55d2H8.8Protons ortho to -Br

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. google.comchemicalbook.com The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the two quaternary carbons (one attached to the bromine and one to the nitrile group) and the nitrile carbon itself. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
132.7C-H (ortho to -Br)
132.3C-H (ortho to -CN)
128.5C-Br
118.4C-CN
112.9CN

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands are related to the electronic structure of the molecule. For this compound, absorption peaks can be observed, for instance, at approximately 230.5 nm, 258.5 nm, and 341.0 nm, which are indicative of the π to π* transitions within the benzene ring and the nitrile group. rsc.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) is observed, confirming its molecular weight of approximately 182 g/mol . nih.govnist.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.gov Fragmentation patterns observed in the mass spectrum can further corroborate the structure, with common fragments arising from the loss of the bromine atom or the nitrile group. nist.govresearchgate.net

Chromatographic Techniques in Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) Applications

Gas chromatography is a widely used technique for separating and analyzing volatile compounds. avantorsciences.com In the context of this compound, GC can be employed to determine its purity by detecting the presence of any volatile impurities. avantorsciences.com The retention time of this compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) is a characteristic property that can be used for its identification. rsc.orgchemicalbook.com For instance, in one documented method, the hydration of this compound was monitored, with the product, 4-bromobenzamide (B181206), showing a retention time of 11.28 minutes. rsc.org Furthermore, GC coupled with mass spectrometry (GC-MS) provides a powerful combination for both separation and structural identification of the compound and any potential byproducts in a sample. nih.govrsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a crucial analytical technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. In the context of this compound, TLC is frequently employed to track the progress of its synthesis or its participation in subsequent chemical transformations. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture).

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC analysis. studymind.co.ukutoronto.ca The Rf value is dependent on the specific chromatographic conditions, including the stationary phase, mobile phase, temperature, and the amount of sample spotted. utoronto.ca Generally, less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds interact more strongly with the polar stationary phase and have lower Rf values. wisc.edu

In the synthesis of this compound, TLC can be used to monitor the conversion of the starting material to the final product. For instance, during the synthesis of this compound from 4-bromobenzaldehyde (B125591), the reaction can be monitored using a mobile phase of ethyl acetate (B1210297) and hexane (B92381) (5:95). prepchem.com Similarly, in a dehydration reaction to form this compound, TLC with a solvent system of ethyl acetate and petroleum ether (1:1) is utilized to follow the reaction's progress. lew.ro

Visualization of the spots on a TLC plate is necessary as most organic compounds, including this compound, are colorless. umass.edu A common non-destructive method is the use of a UV lamp, as aromatic and conjugated compounds like this compound can absorb UV light, appearing as dark spots on a fluorescent background. libretexts.org Destructive methods involve spraying the plate with a chemical stain that reacts with the compound to produce a colored spot. libretexts.org

Research Findings:

Several studies have reported the use of TLC in the synthesis and purification of this compound. The choice of eluent is critical for achieving good separation. A mixture of ethyl acetate and hexane is a commonly used solvent system. For example, in one study, the purification of this compound was achieved using a mobile phase of hexane/ethyl acetate (9:1, v/v). rsc.org Another practical example of synthesis purification used a similar system of ethyl acetate:hexane (1:8).

The Rf value of this compound can vary significantly depending on the eluent composition. Research has shown an Rf value of 0.55 for this compound when using ethyl acetate as the eluting solvent. lew.ro This indicates its moderate polarity in this particular system.

The following table summarizes the TLC conditions reported for this compound in various research contexts:

Stationary PhaseMobile Phase (Eluent)Visualization MethodApplicationRf Value
Silica GelEthyl acetate / Hexane (5:95) prepchem.comNot specifiedReaction monitoring prepchem.comNot reported
Silica GelEther / Hexane (50:50) ambeed.comNot specifiedReaction monitoring ambeed.comNot reported
Silica Gel 60 F254Ethyl acetate / Petroleum ether (1:1) lew.roNot specifiedReaction monitoring lew.roNot reported
Silica GelEthyl acetate lew.roNot specifiedProduct characterization lew.ro0.55 lew.ro
Silica Gel (100-200 mesh)Hexane / Ethyl acetate (9:1, v/v) rsc.orgUV light or charring with PMA, Ninhydrin, or DNP solution rsc.orgPurification rsc.orgNot reported
Silica GelEthyl acetate / Hexane (1:8) Not specifiedPurification Not reported

Computational Chemistry and Theoretical Investigations of 4 Bromobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems like molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties for 4-bromobenzonitrile. Commonly used functionals for such studies include B3LYP and PBE, often paired with basis sets like 6-311+G(d,p) or cc-pVDZ to provide a balance between accuracy and computational cost. rsc.orgscience.govtandfonline.com

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule can be polarized more easily, indicating higher chemical reactivity. jchps.com

DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. For this compound, the HOMO is typically localized over the benzene (B151609) ring and the bromine atom, while the LUMO is distributed over the ring and the electron-withdrawing nitrile group. This distribution is crucial for understanding intramolecular charge transfer (ICT) processes. Time-Dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra (UV-Vis), correlating electronic transitions with observed absorption wavelengths. tandfonline.comjchps.com

Global chemical reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insight into the molecule's behavior. researchgate.net

Table 1: Representative Theoretical Electronic Properties of this compound (Note: The following data is illustrative, based on typical DFT calculation results for similar aromatic compounds, as specific values for this compound are dispersed across various research contexts.)

ParameterTypical Calculated Value (eV)Significance
EHOMO~ -7.0 to -6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -1.5 to -1.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~ 5.0 to 6.0Indicates chemical reactivity and stability. researchgate.net
Ionization Potential (I)~ 7.0 to 6.5Energy required to remove an electron.
Electron Affinity (A)~ 1.5 to 1.0Energy released when an electron is added.

Vibrational Frequency Predictions and Assignments

Theoretical vibrational analysis via DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. Calculations, often using the B3LYP functional with basis sets like 6-311+G, can predict the harmonic vibrational frequencies of this compound. google.com.sg

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between theoretical and experimental spectra. google.com.sg This computational analysis allows for a detailed assignment of each vibrational mode, such as the characteristic C≡N stretching, C-Br stretching, and various C-H and benzene ring vibrations. The potential energy distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous assignment of the vibrational bands. science.gov

Table 2: Selected Vibrational Modes and Frequencies for this compound (Note: This table is a representative example based on DFT studies of substituted benzonitriles. Experimental values are from standard spectral databases.)

Vibrational Mode AssignmentTypical Experimental Frequency (cm-1)Typical Scaled DFT/B3LYP Calculated Frequency (cm-1)
C-H Stretching3100 - 30503090 - 3040
C≡N Stretching~2230~2225
C=C Ring Stretching1600 - 14501590 - 1440
C-H In-plane Bending1300 - 10001290 - 1000
C-Br Stretching~680~675

Non-Linear Optical (NLO) Properties

Theoretical calculations are essential for predicting and understanding the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. nih.govfrontiersin.org For this compound, DFT calculations can determine the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response. tandfonline.com A non-zero value indicates that the material may exhibit properties like second-harmonic generation. Such calculations are often performed using methods like B3LYP or CAM-B3LYP. tandfonline.com The NLO properties arise from the intramolecular charge transfer characteristics of the molecule, driven by the electron-withdrawing nitrile group and the electron-donating/halogenic nature of the bromine atom attached to the π-conjugated benzene ring. frontiersin.org

Mulliken Population Analysis and Electrostatic Potential

Mulliken population analysis is a method for estimating partial atomic charges in a molecule based on the partitioning of the electron population from the basis functions. uni-muenchen.deresearchgate.net DFT calculations for this compound provide Mulliken charges for each atom, offering a quantitative picture of the electron distribution. This analysis typically shows a negative charge on the highly electronegative nitrogen atom of the nitrile group and a charge distribution across the benzene ring influenced by both the bromine and nitrile substituents. It is important to note, however, that Mulliken charges are known to be highly dependent on the basis set used in the calculation. siesta-project.org

The molecular electrostatic potential (MEP) map is a more visual tool that illustrates the charge distribution. rsc.org The MEP maps regions of positive and negative electrostatic potential onto the molecule's electron density surface. For an individual this compound molecule, negative potential (red/yellow) is typically concentrated around the nitrile group and the bromine atom, indicating regions susceptible to electrophilic attack. The hydrogen atoms represent areas of positive potential (blue). rsc.org Computational studies have shown that in the crystalline state, interactions with neighboring molecules can alter this potential map, influencing intermolecular interactions and crystal packing. rsc.org

Conformational Stability Studies

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. For this compound, this analysis is relatively straightforward. The molecule is composed of a rigid benzene ring with a linear nitrile group and a bromine atom. Computational data indicates that there are no rotatable bonds in the core structure. chemscene.comambeed.com

Theoretical calculations confirm that the planar C2v symmetry is the most stable conformation. The rigidity of the phenyl ring and the C-C≡N and C-Br bonds prevents the existence of other stable conformers (rotamers). Therefore, unlike flexible molecules, extensive conformational stability studies are generally not a primary focus for this compound, as it exists predominantly in a single, stable planar form.

Molecular Dynamics Simulations

While DFT calculations are excellent for studying the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (like a solution or a solid) over time. cern.charxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes. cern.ch

For this compound, MD simulations can be used to investigate its behavior in various solvents. Such simulations would model the solute-solvent interactions, solvation shell structure, and transport properties like the diffusion coefficient. Studies on related isomers, such as o-bromobenzonitrile, have used MD to understand the stability of ion pairs in different solvents during chemical reactions.

Furthermore, MD simulations are a valuable tool for studying aggregation phenomena. nih.gov By simulating many this compound molecules in a simulation box, one can observe the dynamics of self-assembly, predict aggregation propensity, and analyze the structure of resulting clusters or nanocrystals, which is driven by intermolecular forces like π-π stacking and halogen bonding. rsc.orgnih.gov

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are instrumental in deciphering the intricate details of reaction mechanisms involving this compound. By modeling the interactions between molecules, researchers can map out the most likely pathways for chemical transformations.

Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along the reaction coordinate, known as the transition state, which represents the barrier that must be overcome for a reaction to proceed.

In the context of palladium-catalyzed reactions, such as the Heck arylation involving this compound, transition state calculations have been employed to understand regioselectivity. For the reaction with (E)-1-methoxypropene, an energy decomposition analysis (EDA) of the transition states was performed. researchgate.net This analysis revealed that for this compound, electronic and steric factors are the most significant in determining the reaction's outcome. researchgate.net Specifically, electronic contributions favored α-regioselectivity, while steric effects favored β-regioselectivity. researchgate.net

Further computational studies on the cobalt-mediated photochemical C-H arylation of pyrroles with this compound involved the optimization of six transition state structures. uni-regensburg.de These calculations showed stabilization energies ranging from 6.90 to 8.60 kcal/mol compared to the isolated fragments, highlighting the favorable interactions leading to the reaction. uni-regensburg.de

A gram-scale synthesis of a chiral imidazoline (B1206853) from the reaction of an allylamine (B125299) with this compound, catalyzed by a rare-earth metal complex, also benefited from transition state analysis. chinesechemsoc.org The computational modeling of the possible transition state helped to explain the observed enantioselectivity of the product. chinesechemsoc.org

Table 1: Transition State Analysis Data for Reactions Involving this compound

Reaction Computational Method Key Findings
Pd-catalyzed Heck Arylation Energy Decomposition Analysis (EDA) Electronic effects favor α-regioselectivity by 17.2 kcal/mol; steric effects favor β-regioselectivity by 15.7 kcal/mol. researchgate.net
Cobalt-Mediated Photochemical C-H Arylation r2SCAN-3c Six transition state structures were optimized with stabilization energies of 6.90–8.60 kcal/mol. uni-regensburg.de

Energy landscape mapping provides a comprehensive view of a chemical reaction, detailing the energies of reactants, intermediates, transition states, and products. This mapping helps to identify the most energetically favorable reaction pathways.

For the Ni-catalyzed C-N cross-coupling of furfurylamine (B118560) with aryl halides, the computed energy landscapes for electrophiles like this compound revealed the Gibbs free energies for the elementary steps. d-nb.info These calculations help in understanding the influence of different substituents on the reaction pathway. In some cases, electronically activated electrophiles such as this compound were found to inhibit catalytic turnover when present in excess. d-nb.info

The study of pre-assembly in the cobalt-mediated photochemical C-H arylation of pyrroles with this compound showed 826 conformations within 2 kcal/mol of the lowest energy structure. uni-regensburg.de The dominant interaction was found to be π-stacking between the 4-methoxyaniline units of the catalyst and the aromatic substrate. uni-regensburg.de This pre-assembly is crucial for facilitating the subsequent photochemical reaction.

Transition State Analysis

Photophysical Properties and Excited-State Dynamics Modeling

Computational modeling is essential for understanding the photophysical properties of this compound and its derivatives, including their behavior upon photoexcitation.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for these investigations. For instance, in a study of triazine-cored BODIPY trimers synthesized from this compound, DFT calculations suggested the order of stability of the different trimers. researchgate.net The photophysical studies, supported by computations, indicated a slight bathochromic shift in the absorption spectra of the triazine-cored trimers compared to a phenylene-cored counterpart. researchgate.net

In another study, computational analysis was used to gain insights into the photophysics of diketopyrrolopyrrole (DPP)-based probes prepared from this compound. rsc.org The computed 0-0 energies for model compounds helped to understand the electronic transitions observed in the experimental spectra. rsc.org

The excited-state dynamics of multi-carbazole thermally activated delayed fluorescence (TADF) molecules, where this compound is a key precursor, have also been investigated computationally. These studies are critical for designing efficient emitters for organic light-emitting diodes (OLEDs).

Theoretical calculations on 4-bromo-3-methylbenzonitrile, a related compound, were performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods to analyze its electronic structure and vibrational spectra. orientjchem.org Such studies provide a basis for understanding the impact of substitution on the properties of the benzonitrile (B105546) core.

In Silico Prediction of Biological Activity and ADME Properties

In silico methods are increasingly used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, offering a cost-effective way to screen potential drug candidates.

While specific in silico studies focusing solely on the biological activity of this compound are not extensively detailed in the provided context, the general approach involves using software like PASS (Prediction of Activity Spectra for Substances) and SwissADME. zenodo.orgbonviewpress.comsemanticscholar.org These tools predict a compound's biological activity spectrum based on its 2D structure by comparing it to databases of known active compounds. zenodo.org

For derivatives of this compound, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, in silico ADME predictions have been performed. semanticscholar.orgmdpi.comresearchgate.net These studies, using tools like SwissADME, have shown that these compounds generally adhere to Lipinski's rule of five, suggesting they have physicochemical properties that would likely make them orally active drugs. semanticscholar.orgmdpi.com The prediction of properties like blood-brain barrier (BBB) permeability is also a key aspect of these in silico assessments. mdpi.com

Toxicity predictions are another critical component of in silico studies. For the aforementioned triazole analogs, toxicity prediction was carried out using software like ProTox-II. semanticscholar.orgresearchgate.net

Table 2: In Silico ADME/Tox Predictions for this compound Derivatives

Compound Class Software Used Predicted Properties
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs SwissADME, ProTox-II Adherence to Lipinski's rule of five, BBB permeability, toxicity class prediction. semanticscholar.orgmdpi.comresearchgate.net

Catalysis Research Involving 4 Bromobenzonitrile

Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. These systems often exhibit high activity and selectivity due to the well-defined nature of the active sites.

Palladium-Based Catalyst Architectures

Palladium complexes are among the most powerful and widely used catalysts for carbon-carbon bond formation. uoc.gr The Suzuki-Miyaura reaction, which couples organoboronic acids with organohalides, is a prominent example of palladium-catalyzed cross-coupling. uoc.gr

A study demonstrated the use of a water-soluble palladium complex with a porphyrin ligand as a precatalyst for the Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid. uoc.gr This reaction, conducted in water, achieved a 100% yield of 4-cyanobiphenyl (B145940). uoc.gr The catalyst could be recycled, though with some loss in activity. uoc.gr Another approach in homogeneous catalysis involves separating the catalyst from the product mixture using techniques like membrane filtration. rsc.org For instance, a silicalite membrane was successfully used to separate a homogeneous palladium catalyst, [Pd(μ-Cl)(PPh3)2]2(BF4)2, from the product of a Heck reaction between this compound and methyl acrylate. rsc.org

The Sonogashira-Hagihara coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, has also been investigated using this compound as a substrate. ua.es Microwave-assisted Sonogashira-type coupling of this compound with 4-((trimethylsilyl)ethynyl)benzonitrile has been reported, highlighting the use of unconventional conditions to drive reactions. mdpi.com

Table 1: Homogeneous Palladium-Catalyzed Reactions with this compound

Reaction TypeCatalystReactantsSolvent/ConditionsYieldReference
Suzuki-MiyauraWater-soluble Pd-porphyrin complexThis compound, Phenylboronic acidWater, K2CO3, Reflux100% uoc.gr
Heck Arylation[Pd(μ-Cl)(PPh3)2]2(BF4)2This compound, Methyl acrylateDimethylacetamide, 135 °C>99% rsc.org
SonogashiraPd(II)@NH2BDC-FeCu MOF (Homogeneous aspects discussed)This compound, Phenylacetylene80 °C80% ua.es

Other Transition Metal Catalysts

While palladium dominates the field, other transition metals like nickel and copper are gaining traction as effective catalysts. Nickel catalysis, for example, is advantageous due to the metal's various accessible redox states (Ni(0) to Ni(IV)). acs.org Nickel-catalyzed cross-coupling reactions, facilitated by energy inputs like electricity, have been applied to the reaction of this compound with various nucleophiles. acs.org For instance, the etherification of this compound with primary alcohols proceeded smoothly, achieving high yields. acs.org

Recent developments in catalysis have explored the use of visible light to drive reactions. A method using nickel and visible light, under a system known as adaptive dynamic homogeneous catalysis (AD-HoC), facilitates C(sp2)−S cross-couplings without traditional bases or additives. uni-regensburg.de This protocol was successfully applied to the thioetherification of this compound. uni-regensburg.de The addition of a Brønsted acid was found to eliminate the induction period and accelerate the reaction. uni-regensburg.de

Table 2: Homogeneous Nickel-Catalyzed Reactions with this compound

Reaction TypeCatalyst SystemReactantsConditionsYieldReference
EtherificationNickel complexThis compound, Primary alcoholsAlternating Current66-79% acs.org
AminationNickel complexThis compound, Boc-L-prolineAlternating Current45-79% acs.org
ThioetherificationNickel salt / 4CzIPN (photocatalyst)This compound, ThiolsVisible light, HBr (additive)Not specified uni-regensburg.de

Heterogeneous Catalysis Systems

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, reusability, and reduced metal contamination in the final product. ua.esaga-analytical.com.pl

Supported Catalysts in Cross-Coupling Reactions

Immobilizing active metal species on solid supports is a common strategy to create robust heterogeneous catalysts. ua.es Silica (B1680970) and carbon are common support materials.

SiliaCat DPP-Pd is a palladium catalyst supported on a silica matrix where the ligand is cross-linked within an organic-inorganic framework, providing high stability. aga-analytical.com.pl This catalyst has been used for the borylation of this compound with bis(pinacolato)diboron, a key reaction for synthesizing boronic esters. aga-analytical.com.pl The reaction conditions were optimized using this compound as the model substrate, with milder bases like potassium acetate (B1210297) proving most effective. aga-analytical.com.pl

Carbon-supported platinum catalysts have been shown to be effective for the one-pot aerobic oxidative coupling of alcohols and ammonia (B1221849) to produce nitriles. acs.orgacs.org In this transformation, this compound was synthesized from 4-bromobenzyl alcohol with a yield of 80%. acs.orgacs.org

Table 3: Supported Heterogeneous Catalysts in Reactions Involving this compound

Reaction TypeCatalystSubstrateReagentsYield of this compoundReference
BorylationSiliaCat DPP-PdThis compoundBis(pinacolato)diboron, KOAc, i-PrOHSubstrate aga-analytical.com.pl
Aerobic Oxidative CouplingCarbon-supported Pt4-Bromobenzyl alcoholAmmonia, Oxygen80% acs.orgacs.org

Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs) as Catalysts

Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.govjcu.edu.au Their high surface area and tunable structures make them excellent platforms for heterogeneous catalysis. jcu.edu.au

A robust HOF, HOF-19, was functionalized with palladium acetate to create a heterogeneous catalyst, HOF-19⊃Pd(II). nih.govacs.org This catalyst demonstrated excellent performance in the Suzuki-Miyaura coupling of this compound with phenylboronic acid, achieving isolation yields of up to 98%. nih.gov A key advantage of this HOF-based catalyst is its recyclability; its catalytic activity could be restored from 46% to 92% through simple recrystallization after deactivation. nih.govacs.org

Heterodinuclear palladium-lanthanide (Pd-Ln) MOFs have also been developed and used as catalysts in the Suzuki-Miyaura reaction. nih.govresearchgate.net The catalytic activity of these Pd-bpydc-Ln (Ln = La, Ce, Nd) frameworks was tested in the coupling of this compound with phenylboronic acid, with the Pd-bpydc-Nd catalyst showing the highest activity. nih.govresearchgate.net

Furthermore, a palladium-functionalized MOF, Pd(II)@NH2BDC-FeCu, was prepared and used as an efficient catalyst for the Sonogashira-Hagihara coupling of various aryl bromides, including this compound, with terminal alkynes. ua.es This catalyst was particularly effective for aryl bromides bearing electron-withdrawing groups like the cyano group in this compound. ua.es

Table 4: MOF and HOF-Based Catalysis in Reactions of this compound

Reaction TypeCatalystReactantsConditionsYieldReference
Suzuki-MiyauraHOF-19⊃Pd(II)This compound, Phenylboronic acidK2CO3, p-xylene, 150 °C96-98% nih.gov
Suzuki-MiyauraPd-bpydc-NdThis compound, Phenylboronic acidBase, Methanol (B129727), 30 °CVaries with base nih.gov
SonogashiraPd(II)@NH2BDC-FeCu MOFThis compound, PhenylacetyleneOptimized conditions for aryl bromidesExcellent ua.es

Nanoparticle-Based Catalysts

Transition-metal nanoparticles (NPs) supported on solid materials represent a significant area of heterogeneous catalysis, prized for their high surface-area-to-volume ratio and unique electronic properties. jst.go.jp

Sol-gel-entrapped palladium nanocatalysts, such as SiliaCat Pd0, are made from highly dispersed Pd nanoparticles encapsulated within an organosilica matrix. aga-analytical.com.pl These catalysts are noted for their stability and safety. aga-analytical.com.pl The development of methods for immobilizing metal NPs is crucial for expanding their use beyond palladium. jst.go.jp Research has shown that this compound, with its electron-withdrawing cyano group, successfully undergoes Suzuki-Miyaura coupling with phenylboronic acid using immobilized Pd NP catalysts, achieving a 99% yield. jst.go.jp

Carbon-supported platinum nanoparticles have been utilized for the synthesis of nitriles via aerobic oxidation. acs.orgacs.org This method allows for the synthesis of this compound from its corresponding alcohol. acs.orgacs.org In another example, copper nanoparticles supported on carbon nitride (Cu-gCN) were employed as a heterogeneous catalyst for the N-arylation of various hetero-aromatic compounds with this compound. rsc.org For example, the reaction of pyrazole (B372694) with this compound using the Cu-gCN catalyst resulted in a 95% yield of 4-(1H-pyrazol-1-yl)benzonitrile. rsc.org

Table 5: Nanoparticle-Based Catalysis in Reactions of this compound

Reaction TypeCatalystReactantsConditionsYieldReference
Suzuki-MiyauraImmobilized Pd NPsThis compound, Phenylboronic acidNot specified99% jst.go.jp
N-ArylationCopper-graphene nitride (Cu-gCN)This compound, PyrazoleCs2CO3, Toluene, 100 °C95% rsc.org
Aerobic OxidationCarbon-supported Pt NPs4-Bromobenzyl alcohol, AmmoniaOxygen80% (product is this compound) acs.orgacs.org

Compound Index

Photocatalytic Systems

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling chemical transformations under mild conditions using light as a traceless reagent. mpg.de this compound is frequently employed as a model substrate and a versatile building block in the development of novel photocatalytic systems. Its electron-deficient aromatic ring and the carbon-bromine bond provide a reactive site for a variety of transformations, including cross-coupling, functionalization, and dehalogenation reactions.

A diverse array of organic photocatalysts has been utilized to mediate redox reactions involving this compound. These catalysts, often metal-free, offer sustainable alternatives to traditional transition-metal complexes.

One prominent example is mesoporous graphitic carbon nitride (mpg-CN), a heterogeneous organic semiconductor. uni-regensburg.de In dual catalysis systems with nickel, mpg-CN effectively promotes the C(sp³)–H arylation of various amides with this compound under blue light irradiation. mpg.deuni-regensburg.de This protocol is noted for its operational simplicity and high chemo- and regioselectivity. uni-regensburg.de Similarly, donor-acceptor (D-A) type molecules have been studied for the dehalogenation of this compound. researchgate.net For instance, a sulfur-based D-A photocatalyst demonstrated promising results in an oxidative quenching cycle for this transformation. researchgate.net

Other classes of organic dyes and cyanoarene-based photocatalysts are also effective. Eosin Y, a xanthene dye, has been employed in various photoredox reactions, although its mechanism can be complex. scrivenerpublishing.comrsc.org More advanced cyanoarene photocatalysts like 4CzIPN and 4DP-IPN are used for challenging reductions. nih.gov The photocatalyst 4DP-IPN, for example, was used in the reductive dehalogenation of this compound, proceeding smoothly until the complete conversion of the substrate. nih.govacs.org Flavin-based catalysts, specifically an isoalloxazine anion generated in situ, have also been shown to catalyze the reductive dehalogenation of this compound with near-quantitative yields. rsc.org

The following table summarizes selected organic photocatalysts and their applications in redox reactions with this compound.

PhotocatalystCo-catalyst / AdditiveReaction TypeSubstrate 2Product YieldRef.
mpg-CNNiBr₂·glyme, 2,2'-bipyridineC(sp³)–H ArylationN,N-dimethyl acetamide (B32628)83% mpg.deuni-regensburg.de
mpg-CNNiBr₂·glyme, DABCOC-N Cross-CouplingPyrrolidine (B122466)82% rsc.org
4DP-IPNN,N-diisopropylethylamine (DIPEA)Reductive Dehalogenation-Complete Conversion nih.gov
Isoalloxazine Anionγ-terpinene, Cs₂CO₃Reductive Dehalogenation-~99% rsc.org
Triplet Fusion System-ArylationFuran derivativesGood chinesechemsoc.org
Sulfur-based D-A PC-Dehalogenation-- researchgate.net

The functionalization of this compound can proceed through several distinct photocatalytic mechanisms, depending on the catalyst system and reaction conditions.

Energy Transfer (EnT): In dual catalytic systems employing a semiconductor photocatalyst like mpg-CN and a nickel complex, an energy transfer pathway has been proposed. mpg.devapourtec.comacs.org Upon irradiation, the mpg-CN semiconductor becomes excited and transfers its energy to the nickel complex. mpg.de This process generates an electronically excited nickel species, which is the reactive intermediate responsible for the subsequent steps in the catalytic cycle. mpg.de

Hydrogen Atom Transfer (HAT): An alternative mechanism in some C-H functionalization reactions involves a Hydrogen Atom Transfer (HAT) step. uni-regensburg.dersc.org Research suggests that in certain systems, catalytically-generated halogen radicals on the surface of the photocatalyst (e.g., mpg-CN) can act as effective HAT agents. uni-regensburg.de These radicals abstract a hydrogen atom from a C(sp³)–H bond to generate a carbon-centered radical, which then engages with the nickel co-catalyst to form the desired C-C bond. uni-regensburg.de

Consecutive Photoinduced Electron Transfer (ConPET): For particularly challenging reductions that require highly negative redox potentials, a two-photon mechanism known as consecutive photoinduced electron transfer (ConPET) has been identified. researchgate.netbeilstein-journals.org In this pathway, the first photon excites the photocatalyst (PC), which is then reduced by a sacrificial electron donor to form a radical anion (PC•⁻). researchgate.net This radical anion absorbs a second photon, promoting it to a highly energetic excited state (*PC•⁻) that is a powerful super-reductant capable of reducing substrates like this compound. researchgate.netbeilstein-journals.org However, recent studies suggest that for some systems, the reduction may occur via solvated electrons generated from the photoexcited radical anion rather than direct electron transfer from the catalyst itself, due to the extremely short lifetime of the excited radical state. nih.gov

Oxidative and Reductive Quenching Cycles: More conventional photocatalytic cycles involve either oxidative or reductive quenching of the excited photocatalyst. beilstein-journals.org In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor (like an arenediazonium salt), generating an aryl radical. scrivenerpublishing.com In a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor, and the resulting reduced catalyst then transfers an electron to the substrate (e.g., this compound) to initiate the reaction. beilstein-journals.org The choice between these pathways is dictated by the redox potentials of the photocatalyst, substrate, and any additives present. rsc.org

Organic Photocatalysts in Redox Reactions

Catalyst Recyclability and Regeneration Studies

A key aspect of developing practical and sustainable catalytic systems is the ability to recycle and reuse the catalyst. Research involving this compound has placed significant emphasis on this area, particularly with heterogeneous photocatalysts.

Mesoporous graphitic carbon nitride (mpg-CN) has demonstrated excellent recyclability. uni-regensburg.devapourtec.comacs.org As a heterogeneous catalyst, it can be easily separated from the reaction mixture by simple filtration or centrifugation. uni-regensburg.de Studies on the C-H/N-H cross-coupling of quinoxalin-2(1H)-ones showed that mpg-C₃N₄ could be reused for at least six cycles without a significant loss of catalytic activity. researchgate.net Similarly, in the C(sp³)-H arylation with this compound, the mpg-CN catalyst was successfully recycled. mpg.de Control experiments confirmed that no active nickel catalyst remained on the surface of the recovered mpg-CN, underscoring the heterogeneous nature of the photocatalyst. mpg.de Characterization of the recovered mpg-CN catalyst after multiple cycles using techniques such as powder X-ray diffraction (pXRD), ATR-IR spectroscopy, and UV/Vis DRS showed no significant structural or morphological changes, confirming its high stability. researchgate.net

Homogeneous photocatalysts present greater challenges for recycling. However, studies on their stability provide insights into their potential for regeneration. The organic photocatalyst 4DP-IPN, used for the dehalogenation of this compound, was found to be highly stable throughout the reaction. nih.govacs.org Degradation was not observed until the substrate was fully consumed, suggesting a robustness that is beneficial for catalyst longevity within a single batch and potentially for regeneration protocols. nih.govacs.org In contrast, other catalysts like 4Cz-IPN showed complete degradation under similar conditions, highlighting the importance of catalyst structure for stability and potential reuse. nih.gov

The table below details the findings of recyclability studies for catalysts used in reactions involving this compound.

CatalystReaction TypeRecyclabilityCharacterization of Recovered CatalystRef.
mpg-C₃N₄C-H/N-H Cross-CouplingAt least 6 cycles with no significant loss of activity.- researchgate.net
mpg-CNC(sp³)–H ArylationRecovered by filtration and reused.No active [Ni] leaching confirmed. mpg.de
Pd@rGODirect C-H ArylationRetrievable for up to 5 consecutive cycles.- researchgate.net
4DP-IPNReductive DehalogenationStable until complete substrate conversion.- nih.govacs.org

Development of Sustainable and Green Catalysis Protocols

The principles of green chemistry—such as waste minimization, use of renewable resources, and energy efficiency—are central to modern catalysis research. scrivenerpublishing.com Reactions involving this compound have served as a platform for developing more sustainable and environmentally benign protocols.

A major advancement is the use of heterogeneous photocatalysts like mesoporous graphitic carbon nitride (mpg-CN). uni-regensburg.de The key advantages of mpg-CN include its low preparation cost, inherent photochemical stability, low toxicity, and simple separation and recycling, which overcomes major drawbacks of homogeneous photocatalysis. uni-regensburg.devapourtec.comacs.org The use of palladium nanoparticles supported on reduced graphene oxide (Pd@rGO) is another example of a recyclable heterogeneous system that improves the sustainability of C-H arylation reactions. researchgate.net

The utilization of visible light as an energy source is itself a cornerstone of green photocatalysis, as it is an abundant, non-toxic, and traceless reagent. mpg.de Many protocols for the functionalization of this compound operate under mild conditions, often at room temperature, which reduces energy consumption compared to thermally heated reactions. chinesechemsoc.org

The development of metal-free reaction systems is another significant green strategy. The use of purely organic photocatalysts, such as flavin derivatives or D-A dyes, for the dehalogenation or coupling of this compound avoids the cost and toxicity associated with heavy metals. researchgate.netrsc.orgrsc.org

Furthermore, efforts are being made to use greener reaction media. While many photocatalytic reactions are performed in organic solvents like DMA or DMF, research into electrochemically-assisted couplings opens avenues for more sustainable methods by replacing chemical oxidants or reductants with electricity. chinesechemsoc.org Such electro-organic methods offer high atom economy and energy efficiency. chinesechemsoc.org The development of protocols that function in aqueous media represents another significant step towards truly green chemical synthesis. mdpi.com

Advanced Research Topics and Future Directions for 4 Bromobenzonitrile

Emerging Synthetic Strategies and Reagent Development

The synthesis of 4-bromobenzonitrile and its derivatives is continually evolving, with researchers focusing on more efficient, sustainable, and versatile methods. One established route involves the reaction of p-bromobenzaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated using formic acid. guidechem.com An improved two-step process, where the p-bromobenzaldehyde oxime is isolated and dried before reacting with formic acid, has been shown to increase the yield to 98.7% and purity to 99.3%, as it minimizes the inhibitory effect of water on the reversible dehydration step. guidechem.com

Another key area of development is the direct cyanation of aryl halides. For instance, this compound can be synthesized from an aryl halide using potassium ferrocyanide (K₄Fe(CN)₆) in dimethylformamide (DMF) at 120°C, although yields can vary based on the catalyst used.

Furthermore, this compound serves as a crucial starting material for more complex molecules. For example, it is a precursor in the synthesis of iniparib, where a key step involves the iodination of the aryl bromide using metal complex catalysis. nih.gov It is also used as an electron acceptor in the synthesis of substituted 4-aminopyrimidines, achieving yields between 60% and 70%. nih.gov Additionally, it is a reactant in the preparation of bromophenyltetrazines, which are subsequently used to create naphthalimide tetrazines for fluorogenic bioorthogonal labeling. rsc.org

Recent research has also explored the synthesis of 1-substituted-5-aryl-tetrazoles through a [3+2] azide-nitrile cycloaddition reaction, where this compound is heated with various azido (B1232118) acetamides. bohrium.com

Novel Catalytic Systems and Methodologies for Challenging Transformations

The transformation of this compound into more complex molecules is a significant focus of current research, with an emphasis on developing novel catalytic systems to overcome challenging chemical reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The catalytic potential of a novel system, GO-TeN-Pd(0) (palladium nanoparticles immobilized on an organotellurium-ligated graphene oxide support), has been demonstrated for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. rsc.org Research has also been conducted on Pd-bpydc-Ln catalysts (where bpydc is 2,2'-bipyridine-5,5'-dicarboxylate and Ln is La, Ce, or Nd) for the same reaction. researchgate.net Furthermore, iron-based catalysts with N-heterocyclic carbene ligands are being explored as a more sustainable alternative to palladium for the coupling of aryl chlorides with aryl boronic esters, a reaction class that includes transformations of related compounds. researchgate.net

Direct Arylation: Palladium-catalyzed direct arylation of pyrazoles using this compound has been investigated to produce 5-arylpyrazole derivatives. rsc.org Similarly, the 3-arylation of 2,5-dimethylthiophene (B1293386) with this compound has been achieved, albeit with moderate yields of 38-50%. chemicalbook.comfishersci.ca

Carboxylation: A visible-light-driven method for the carboxylation of aryl bromides like this compound has been developed. acs.org This process uses catalytic 4CzIPN, nickel, phenyl triflimide, and sodium formate (B1220265) as the carboxylation agent, offering a mild alternative to methods requiring harsh reagents or gaseous carbon dioxide. acs.org

Other Cross-Coupling Reactions:

The cross-coupling of oxiranylethyltrifluoroborate with this compound has been achieved using a palladium catalyst, although reaction conditions needed to be modified to prevent base-catalyzed epoxide opening. nih.gov

Alkoxylation of this compound with 2-propanol and sodium hydride in the presence of a palladium catalyst has been reported to produce 4-isopropoxybenzonitrile (B1589410) in 80% yield. chemicalbook.comfishersci.ca

Electrochemical methods are emerging as a greener alternative for transformations, such as the dehalogenation of this compound using a naphthalene (B1677914) diimide precatalyst. researchgate.net

These advancements in catalytic systems are enabling more efficient and selective syntheses of a wide range of compounds derived from this compound.

Interdisciplinary Applications in Supramolecular Chemistry and Nanotechnology

This compound is increasingly being utilized in the fields of supramolecular chemistry and nanotechnology, where its specific chemical properties facilitate the construction of organized molecular assemblies and functional nanomaterials.

In supramolecular chemistry, which focuses on non-covalent interactions, this compound's structure allows for specific intermolecular forces that guide crystal packing. core.ac.uk The molecule exhibits interactions between the cyano and bromo groups, leading to a head-to-tail alignment in its crystal structure. rsc.org This arrangement is stabilized by offset π-π stacking interactions, where the positive aromatic center of one molecule interacts with the negative π-cloud of a neighboring molecule. rsc.org While these Br⋯N interactions are significant for organizing molecules within a crystal, they have not yet been successfully used to assemble binary co-crystals. rsc.org The study of these weak intermolecular interactions is crucial for designing new crystalline materials with desired properties. core.ac.uk

In the realm of nanotechnology, this compound has been incorporated into metallohydrogels that act as catalysts. For instance, an iron(III)-based metallohydrogel has been used to catalyze the C-S coupling reaction between aryl halides, including this compound, and various thiophenols to produce aryl sulfanes in very good yields (87-90%). acs.org Additionally, palladium nanoparticles have been immobilized on an organotellurium-ligated graphene oxide support (GO-TeN-Pd(0)) to create a heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions involving this compound. rsc.org

The compound also plays a role in the development of materials with interesting physical properties. For example, crystals of this compound have been shown to be plastically deformable and can be bent by mechanical force. rsc.org

Q & A

Basic Research Questions

Q. How can 4-bromobenzonitrile be synthesized and characterized for research purposes?

  • Methodological Answer : Synthesis typically involves bromination of benzonitrile derivatives under controlled conditions (e.g., using brominating agents like NBS or Br₂ in inert solvents). Purification is achieved via recrystallization or column chromatography. Characterization requires 1H/13C NMR to confirm substitution patterns and HPLC-MS to assess purity (>98% as per commercial standards) . Melting point determination (e.g., 115–117°C for related brominated nitriles) and FT-IR for functional group validation are also critical .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to its acute toxicity (mouse oral LD₅₀ = 237 mg/kg) . Avoid inhalation of decomposition products (CO, NOₓ, HBr) during thermal degradation . For spills, neutralize with inert adsorbents and dispose as hazardous waste (UN 3261, Packing Group III) .

Q. Which analytical techniques are most reliable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ ≈ 220–250 nm) is optimal for separation. Coupling with mass spectrometry (HPLC-MS) enhances sensitivity for trace analysis . For structural confirmation, 13C NMR (δ ~110–120 ppm for nitrile carbons) and X-ray crystallography (for crystalline derivatives) provide definitive data .

Advanced Research Questions

Q. How does this compound participate in photoredox-catalyzed dehalogenation reactions?

  • Methodological Answer : In photoredox systems (e.g., Ru(bpy)₃²⁺ or organic dyes), this compound undergoes single-electron transfer (SET) to form a radical anion intermediate, facilitating C–Br bond cleavage. Key steps:

  • Optimize light source (visible λ = 450–500 nm) and catalyst loading (1–5 mol%).
  • Monitor reaction progress via TLC/GC-MS and quantify bromide release via ion chromatography.
  • Note: Catalyst degradation competes with substrate activation; use UV-vis spectroscopy to track photocatalyst stability .

Q. What explains substrate-specific reactivity differences in cross-coupling reactions involving this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the brominated position, accelerating oxidative addition in Pd-catalyzed couplings. Design competition experiments (e.g., vs. 4-bromoanisole) to quantify relative rates via kinetic isotope effects (KIE) or Hammett plots . For mechanistic clarity, use DFT calculations to model transition states and electronic effects.

Q. How do radical-mediated chain reactions involving this compound proceed?

  • Methodological Answer : Under radical initiators (e.g., AIBN), this compound undergoes chain debromination via hydroxyl radical (•OH) attack. Key steps:

  • Use ESR spectroscopy to detect transient radicals.
  • Track HBr release via pH-dependent titration or ion-selective electrodes .
  • Note: Chain propagation is sensitive to solvent polarity; prioritize aqueous or polar aprotic media .

Q. How can kinetic inconsistencies in hydroxylation reactions with this compound be resolved?

  • Methodological Answer : In metallaphotocatalytic hydroxylation, rate dependence on substrate and water concentration (e.g., rate ∝ [ArBr]¹.⁴⁵⁸[H₂O]¹.¹⁸⁷) suggests a concerted mechanism. Use stopped-flow kinetics or time-resolved spectroscopy to probe intermediate formation. Validate via isotopic labeling (e.g., D₂O vs. H₂O) to isolate solvent effects .

Q. How should conflicting toxicological data for this compound be addressed in risk assessments?

  • Methodological Answer : While acute toxicity (LD₅₀) is documented, chronic effects remain unstudied . Prioritize Ames tests for mutagenicity and in vitro hepatocyte assays for organ toxicity. Correlate findings with QSAR models to predict bioactivity based on structural analogs (e.g., 4-chlorobenzonitrile) .

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